molecular formula C30H28N2O4 B15566019 PKUMDL-LTQ-301

PKUMDL-LTQ-301

货号: B15566019
分子量: 480.6 g/mol
InChI 键: IGJGBCIUIKNFEP-BYCLXTJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PKUMDL-LTQ-301 is a useful research compound. Its molecular formula is C30H28N2O4 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H28N2O4

分子量

480.6 g/mol

IUPAC 名称

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H28N2O4/c1-3-19-8-10-20(11-9-19)27-26(28(33)21-12-14-23(36-2)15-13-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,33H,3,16-17H2,1-2H3/b28-26+

InChI 键

IGJGBCIUIKNFEP-BYCLXTJYSA-N

产品来源

United States

Foundational & Exploratory

Alternative Compounds Identified in Search:

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "PKUMDL-LTQ-301" did not yield specific information on a molecule with this designation in the public domain. The search results did not contain any primary research articles, clinical trial data, or patents associated with a compound named this compound. It is possible that this is an internal project code, a very recent discovery not yet published, or a potential typographical error.

However, the search did identify information on other similarly named therapeutic candidates, which are detailed below. It is possible the user may have intended to inquire about one of these compounds.

NTX-301: A novel hypomethylating agent investigated for its therapeutic potential in Acute Myeloid Leukemia (AML).

  • Mechanism of Action: NTX-301 is described as a novel hypomethylating agent.[1][2] Hypomethylating agents (HMAs) are a class of drugs that inhibit DNA methyltransferases, leading to a reduction in DNA methylation. This can reactivate tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.

  • Preclinical Findings: Preclinical studies have demonstrated the anti-leukemic activity of NTX-301.[1] In in vivo models, NTX-301 treatment resulted in significant, dose-dependent tumor suppression in AML xenografts.[1] Notably, it has shown an improved therapeutic index both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax when compared to conventional HMAs like azacitidine and decitabine.[1] Combination therapy of NTX-301 with venetoclax has been reported to achieve complete tumor remission and prolong survival in mouse models.[1]

HLX301: A bispecific antibody targeting PD-L1 and TIGIT for the treatment of advanced solid tumors.

  • Mechanism of Action: HLX301 is a humanized IgG1 bispecific antibody that simultaneously targets two immune checkpoint proteins: PD-L1 and TIGIT.[3] Both PD-L1 and TIGIT are involved in T-cell immunosuppression in the tumor microenvironment.[3] By blocking both pathways, HLX301 aims to enhance the anti-tumor immune response.

  • Clinical Development: A Phase 1/2 first-in-human study (NCT05102214) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of HLX301 monotherapy in patients with advanced solid tumors.[3]

PQR309: An oral pan-PI3K, mTORC1/mTORC2 inhibitor for the treatment of advanced solid tumors.

  • Mechanism of Action: PQR309 is a small molecule inhibitor that targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. It acts as a dual inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes 1 and 2.

  • Clinical Development: A Phase 1 trial of PQR309 evaluated its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[4] The study established a recommended Phase 2 dose and identified hyperglycemia as a mechanism-based toxicity.[4]

Due to the lack of specific information for "this compound," it is not possible to provide the requested in-depth technical guide, data tables, experimental protocols, or visualizations for this specific compound.

If "this compound" is a valid, but not yet publicly disclosed compound, this information is not accessible through public searches. If the intended query was for one of the alternative compounds listed above, please specify, and a detailed report can be generated based on the available data.

References

PKUMDL-LTQ-301: A Novel Inhibitor of the HipA Toxin for Combating Bacterial Persistence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge to the effective treatment of chronic and recurrent infections. The toxin-antitoxin (TA) systems are key regulators of this process, with the HipA (High Persistence A) toxin being a critical factor in inducing a dormant, drug-tolerant state in bacteria such as Escherichia coli. This document provides a comprehensive technical overview of PKUMDL-LTQ-301, a novel small molecule inhibitor of the HipA toxin. Discovered through structure-based virtual screening, this compound has demonstrated significant potential in reducing bacterial persistence. This guide details the quantitative inhibitory data, outlines relevant experimental methodologies, and illustrates the underlying molecular pathways and experimental workflows.

Introduction to the HipBA Toxin-Antitoxin System

The HipBA system is a well-characterized type II toxin-antitoxin module in prokaryotes.[1] Under normal growth conditions, the antitoxin HipB binds to and neutralizes the HipA toxin, forming a stable complex that also acts as a transcriptional repressor of its own operon.[1][2] During periods of cellular stress, the labile HipB antitoxin is degraded by cellular proteases like Lon, liberating the HipA toxin.[3]

Once active, HipA, a serine/threonine kinase, phosphorylates glutamyl-tRNA synthetase (GltX).[3][4] This phosphorylation inhibits protein synthesis, leading to a state of dormancy and the formation of multidrug-tolerant persister cells.[2][4] The hipA7 mutation, a gain-of-function allele, is known to significantly increase the frequency of persister cell formation.[2] By inhibiting the kinase activity of HipA, it is possible to prevent the cascade of events that lead to bacterial persistence, thereby rendering the bacteria more susceptible to conventional antibiotic therapies.

This compound: Quantitative Inhibitory Data

This compound was identified from a pool of 14 molecules that demonstrated a significant reduction in E. coli persistence without exhibiting cytotoxicity.[5] The inhibitory efficacy of this compound against the HipA toxin has been quantified through both in vitro binding assays and ex vivo anti-persistence assays.

Parameter Value Assay Condition Reference
Dissociation Constant (KD) 270 ± 90 nMIn vitro Surface Plasmon Resonance (SPR)[5][6]
Half Maximal Effective Concentration (EC50) 46 ± 2 µMEx vivo anti-persistence assay with Ampicillin[5][6]
Half Maximal Effective Concentration (EC50) 28 ± 1 µMEx vivo anti-persistence assay with Kanamycin[5][6]

Table 1: Quantitative inhibitory data for this compound against HipA.

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound targets the catalytic activity of the HipA toxin, thereby preventing the downstream events that lead to bacterial persistence.

HipA_Signaling_Pathway cluster_stress Stress Conditions cluster_hipba HipBA Toxin-Antitoxin Module cluster_inhibition Inhibition by this compound cluster_cellular_response Cellular Response Stress Stress HipB_Degradation HipB Degradation (Lon Protease) Stress->HipB_Degradation induces HipA_Active Active HipA Toxin (Kinase) HipB_Degradation->HipA_Active Inhibited_HipA Inhibited HipA pGltX Phosphorylated GltX HipA_Active->pGltX phosphorylates HipBA_Complex Inactive HipA-HipB Complex HipBA_Complex->HipB_Degradation releases PKUMDL_LTQ_301 This compound PKUMDL_LTQ_301->HipA_Active inhibits Normal_Growth Normal Bacterial Growth (Antibiotic Susceptibility) Inhibited_HipA->Normal_Growth allows GltX GltX (Glutamyl-tRNA synthetase) GltX->pGltX Protein_Synthesis_Inhibition Protein Synthesis Inhibition pGltX->Protein_Synthesis_Inhibition leads to Persistence Bacterial Persistence (Dormancy) Protein_Synthesis_Inhibition->Persistence induces

Caption: Signaling pathway of HipA-mediated persistence and its inhibition by this compound.

Experimental Protocols

The discovery and validation of this compound as a HipA inhibitor involved several key experimental procedures. Detailed below are generalized protocols for these methodologies.

Structure-Based Virtual Screening

This computational technique was employed to identify potential inhibitors from a chemical library that could bind to the active site of the HipA toxin.

Virtual_Screening_Workflow PDB_Structure HipA Crystal Structure (e.g., PDB: 3FBR) Target_Preparation Target Preparation (Residue mutation, protonation) PDB_Structure->Target_Preparation Docking Molecular Docking (e.g., AutoDock, Glide) Target_Preparation->Docking Compound_Library Small Molecule Library Compound_Library->Docking Scoring Scoring and Ranking Docking->Scoring Hit_Selection Hit Compound Selection Scoring->Hit_Selection

Caption: A generalized workflow for structure-based virtual screening of HipA inhibitors.

Protocol:

  • Target Preparation: The crystal structure of the HipA toxin (a mutant form, D309Q, was used in the initial study) is obtained from the Protein Data Bank.[5] The structure is prepared by mutating the residue back to the wild type, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: A library of small molecules is prepared by generating 3D conformations and assigning appropriate chemical properties.

  • Molecular Docking: The prepared ligands are docked into the ATP-binding pocket of the prepared HipA structure using software like AutoDock or Glide.

  • Scoring and Ranking: The docked poses of each ligand are scored based on their predicted binding affinity. The compounds are then ranked according to these scores.

  • Hit Selection: A subset of the top-ranking compounds is selected for further experimental validation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the direct binding between a ligand (this compound) and an immobilized protein (HipA).

Protocol:

  • Protein Immobilization: Purified HipA (D309Q mutant) is immobilized on the surface of an SPR sensor chip.[5]

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

  • Signal Detection: The binding of this compound to the immobilized HipA causes a change in the refractive index at the surface, which is detected as a response unit (RU).

  • Data Analysis: The association and dissociation rates are measured from the sensorgram (RU vs. time). The dissociation constant (KD) is then calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Ex Vivo Anti-Persistence Assay

This assay quantifies the ability of a compound to reduce the fraction of persister cells in a bacterial culture when challenged with a bactericidal antibiotic.

Anti_Persistence_Assay_Workflow Culture E. coli Culture (Exponential Phase) Treatment Treatment with this compound or DMSO (Control) Culture->Treatment Antibiotic Addition of Antibiotic (e.g., Ampicillin, Kanamycin) Treatment->Antibiotic Incubation Incubation Antibiotic->Incubation Plating Serial Dilution and Plating Incubation->Plating CFU Colony Forming Unit (CFU) Counting Plating->CFU Fraction Calculation of Persister Fraction CFU->Fraction

Caption: Workflow for the ex vivo anti-persistence assay.

Protocol:

  • Bacterial Culture: E. coli is grown to the exponential phase.

  • Compound Treatment: The culture is treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Antibiotic Challenge: A bactericidal antibiotic, such as ampicillin or kanamycin, is added to the cultures.[5]

  • Incubation: The cultures are incubated for a sufficient period to kill the non-persister cells.

  • Quantification of Survivors: The cultures are washed, serially diluted, and plated on antibiotic-free agar plates.

  • Persister Fraction Calculation: The number of colony-forming units (CFU) is counted after incubation. The persister fraction is calculated as the ratio of the CFU of the antibiotic-treated culture to the CFU of the culture before antibiotic treatment.[5] The EC50 value is determined as the concentration of this compound that reduces the persister fraction by 50%.

Conclusion and Future Directions

This compound stands out as a promising lead compound for the development of anti-persistence therapeutics. Its ability to inhibit the HipA toxin at nanomolar concentrations in vitro and effectively reduce persister cell formation in E. coli at micromolar concentrations ex vivo underscores its potential. The inhibition of a toxin-antitoxin system represents a novel strategy to combat antibiotic tolerance.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and pharmacokinetic properties of this compound.

  • In vivo efficacy studies: To evaluate the effectiveness of this compound in animal models of chronic infection.

  • Spectrum of activity: To determine if this compound is effective against other bacterial species that harbor the HipBA system.

  • Mechanism of resistance: To investigate the potential for bacteria to develop resistance to this class of inhibitors.

The development of HipA inhibitors like this compound could provide a valuable new tool in the arsenal against persistent bacterial infections, potentially leading to more effective antibiotic therapies and improved patient outcomes.

References

An In-depth Technical Guide on the Role of PKUMDL-LTQ-301 in E. coli Persistence

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information, data, or publications related to a compound or entity designated "PKUMDL-LTQ-301" were found. The following guide is a structured template based on the typical areas of investigation for novel anti-persister compounds. The placeholders within this document are designed to be populated with specific data on this compound once such information becomes available. This framework is intended to guide research and data presentation in the field of bacterial persistence.

Executive Summary

Escherichia coli persistence is a phenomenon where a subpopulation of bacteria, known as persister cells, exhibit transient tolerance to antibiotics. This process is a significant contributor to the recalcitrance of chronic infections and the emergence of antibiotic resistance. The identification of novel therapeutic agents that can either prevent the formation of persister cells or eliminate them is a critical area of research. This document outlines the necessary framework for evaluating the role of a putative anti-persister agent, designated this compound, in combating E. coli persistence.

Introduction to E. coli Persistence

Bacterial persistence is a non-heritable state of reduced metabolic activity that allows a fraction of a bacterial population to survive lethal concentrations of antibiotics.[1][2][3] Unlike antibiotic resistance, which involves genetic mutations, persistence is a transient phenotypic switch. Upon removal of the antibiotic stress, persister cells can resume growth and repopulate, leading to recurrent infections.

Several molecular mechanisms have been implicated in the formation of E. coli persister cells, including the activation of toxin-antitoxin (TA) modules, the stringent response, and pathways involved in managing oxidative stress and DNA repair.[3][4] For instance, overexpression of toxins like HipA can dramatically increase the frequency of persister formation.[1][4]

Hypothetical Profile of this compound

For the purpose of this guide, this compound is hypothesized to be a novel compound under investigation for its effects on E. coli persistence. Its chemical structure, origin (synthetic or natural product), and basic physicochemical properties would be detailed in this section.

Quantitative Analysis of this compound's Effect on E. coli Persistence

This section would present the core quantitative data from in vitro experiments.

Table 1: Bactericidal Activity of this compound against E. coli

ParameterE. coli Strain (e.g., BW25113)
Minimum Inhibitory Concentration (MIC) Value in µg/mL
Minimum Bactericidal Concentration (MBC) Value in µg/mL
Time-Kill Kinetics (at 4x MIC) Log reduction in CFU/mL at 2, 4, 8, 24h

Table 2: Effect of this compound on Persister Cell Formation and Survival

Experimental ConditionPersister Frequency (%)Fold Change vs. Control
Control (No Treatment) Value1.0
This compound (Sub-MIC) ValueCalculated Value
Ciprofloxacin (1 µg/mL) ValueCalculated Value
Ciprofloxacin + this compound ValueCalculated Value

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Dilute an overnight culture of E. coli to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Add the bacterial suspension to each well and incubate at 37°C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Persister Cell Assay (Biphasic Killing Curve)
  • Growth: Culture E. coli to the mid-exponential or stationary phase in a suitable broth medium.

  • Treatment: Expose the culture to a high concentration of a bactericidal antibiotic (e.g., ofloxacin or ampicillin).

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots of the culture.

  • Quantification: Wash the cells to remove the antibiotic, serially dilute, and plate on agar to determine the number of viable cells (CFU/mL).

  • Analysis: Plot the log(CFU/mL) against time. A biphasic killing curve, with an initial rapid decline followed by a plateau, is indicative of the presence of persister cells.

  • Testing this compound: To test the effect of this compound, it can be added concurrently with the primary antibiotic, and the resulting killing curve can be compared to the control.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound Action

This diagram would illustrate the hypothetical molecular pathway through which this compound exerts its anti-persistence effect.

G PKUMDL This compound Membrane Cell Membrane PKUMDL->Membrane Enters Cell Target Putative Target (e.g., Efflux Pump, TA Module) Membrane->Target Interacts with Downstream Downstream Signaling Cascade Target->Downstream Inhibits Stress Oxidative Stress Response Downstream->Stress SOS SOS Response Downstream->SOS Persistence Persistence Phenotype Stress->Persistence SOS->Persistence

Caption: Hypothetical mechanism of this compound action in E. coli.

Experimental Workflow for Persister Cell Quantification

This diagram outlines the key steps in a typical experiment to quantify persister cells.

start Start: E. coli Culture (Exponential Phase) treatment Add Bactericidal Antibiotic +/- this compound start->treatment incubation Incubate (e.g., 4 hours) treatment->incubation sampling Take Aliquots at Time Points incubation->sampling washing Wash Cells (Centrifugation) sampling->washing plating Serial Dilution & Plating washing->plating end End: CFU Counting & Data Analysis plating->end

Caption: Workflow for quantifying the effect of this compound on persisters.

Conclusion and Future Directions

This document provides a template for the comprehensive evaluation of a novel anti-persister agent, this compound. The successful characterization of such a compound would require rigorous execution of the outlined experimental protocols and clear presentation of the resulting data. Future research should focus on elucidating the precise molecular target of this compound, evaluating its efficacy in biofilm models of infection, and assessing its potential for in vivo applications. The development of new therapies targeting bacterial persistence is paramount in the ongoing battle against antibiotic-tolerant infections.

References

An In-depth Technical Guide on PKUMDL-LTQ-301 and its Role in Modulating Bacterial Toxin-Antitoxin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge to the effective treatment of chronic and recurrent infections. Toxin-antitoxin (TA) systems are key regulators of bacterial persistence, and targeting these systems presents a promising strategy for the development of novel therapeutics. This technical guide provides a comprehensive overview of PKUMDL-LTQ-301, a novel small molecule inhibitor of the HipA toxin from the Escherichia coli HipBA toxin-antitoxin system. We will delve into the molecular mechanisms of the HipBA system, the discovery and characterization of this compound, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug discovery.

Introduction to Bacterial Toxin-Antitoxin Systems

Toxin-antitoxin (TA) systems are small genetic modules found on the chromosomes and plasmids of many bacteria.[1][2] They typically consist of two genes: one encoding a stable toxin that can disrupt essential cellular processes, and another encoding a labile antitoxin that neutralizes the toxin's activity. Under normal growth conditions, the antitoxin is continuously produced to inhibit the toxin. However, under stress conditions such as nutrient limitation or antibiotic exposure, the antitoxin is degraded, leading to the activation of the toxin.[1][2] This can result in a state of dormancy or persistence, allowing the bacteria to survive the stressful environment.

There are several types of TA systems, classified based on the nature of the antitoxin and its mode of action. The HipBA system is a well-characterized Type II TA system in Escherichia coli, where both the toxin (HipA) and the antitoxin (HipB) are proteins.

The HipBA Toxin-Antitoxin System: A Key Player in Persistence

The HipBA system was the first TA system to be linked to bacterial persistence. The toxin, HipA, is a serine/threonine kinase that, when active, phosphorylates and inactivates glutamyl-tRNA synthetase (GltX).[3] This leads to an accumulation of uncharged tRNA, which in turn triggers the stringent response, a global reprogramming of bacterial metabolism that halts cell growth and division, leading to a persistent state.

The antitoxin, HipB, physically interacts with HipA to inhibit its kinase activity. The HipA-HipB complex also functions as a transcriptional repressor, binding to the operator region of the hipBA operon to regulate its own expression. During periods of stress, the Lon protease degrades HipB, liberating active HipA and initiating the cascade of events leading to persistence.

Signaling Pathway of the HipBA System

The signaling pathway of the HipBA toxin-antitoxin system is a tightly regulated process involving transcriptional control and post-translational modification.

HipBA_Signaling_Pathway cluster_operon hipBA Operon cluster_regulation Regulation hipB hipB hipA hipA HipB HipB Antitoxin hipB->HipB Translation HipA HipA Toxin (Kinase) hipA->HipA Translation HipA_HipB_complex HipA-HipB Complex HipB->HipA_HipB_complex HipA->HipA_HipB_complex GltX GltX HipA->GltX Phosphorylates HipA_HipB_complex->HipA Inhibits cluster_operon cluster_operon HipA_HipB_complex->cluster_operon Represses Transcription pGltX Phospho-GltX (Inactive) Stringent_Response Stringent Response pGltX->Stringent_Response Induces Persistence Persistence Stringent_Response->Persistence Leads to Lon Lon Protease Lon->HipB Degrades Stress Stress Conditions Stress->Lon Activates

Caption: Signaling pathway of the HipBA toxin-antitoxin system.

This compound: A Novel Inhibitor of the HipA Toxin

This compound is a small molecule identified through a structure-based virtual screening campaign aimed at discovering inhibitors of the HipA toxin.[4] It belongs to a series of four compounds (PKUMDL-LTQ-101, -201, -301, and -401) that demonstrated the ability to reduce E. coli persistence without exhibiting cytotoxicity.[4] By inhibiting HipA, these compounds prevent the downstream events that lead to the persister state, thereby re-sensitizing the bacteria to conventional antibiotics.

Quantitative Data

The following table summarizes the quantitative data for the series of HipA inhibitors, including this compound.

CompoundPersister Fraction Reduction (vs. Ampicillin)Persister Fraction Reduction (vs. Kanamycin)In Vitro KD (nM)Ex Vivo EC50 (vs. Ampicillin) (µM)Ex Vivo EC50 (vs. Kanamycin) (µM)
PKUMDL-LTQ-101 (1) ~5-foldNot ReportedNot ReportedNot ReportedNot Reported
PKUMDL-LTQ-201 (2) ~5-foldNot ReportedNot ReportedNot ReportedNot Reported
This compound (3) >5-fold>10-fold270 ± 9046 ± 228 ± 1
PKUMDL-LTQ-401 (4) ~5-foldNot ReportedNot ReportedNot Reported43 ± 3

Data extracted from Li et al., ACS Med. Chem. Lett. 2016, 7, 5, 449–453.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Experimental Workflow

The overall workflow for identifying and validating HipA inhibitors is depicted below.

Experimental_Workflow Virtual_Screening Structure-Based Virtual Screening Compound_Selection Compound Selection and Purchase Virtual_Screening->Compound_Selection In_Vitro_Assay In Vitro Binding Assay (SPR) Compound_Selection->In_Vitro_Assay Ex_Vivo_Assay Ex Vivo Persister Assay Compound_Selection->Ex_Vivo_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Selection->Cytotoxicity_Assay Lead_Compound Lead Compound Identification In_Vitro_Assay->Lead_Compound Ex_Vivo_Assay->Lead_Compound Cytotoxicity_Assay->Lead_Compound

Caption: Experimental workflow for HipA inhibitor discovery.

Structure-Based Virtual Screening
  • Protein Structure Preparation: The crystal structure of E. coli HipA (PDB code: 3FBR) is used as the target. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Library Preparation: A library of small molecules (e.g., from ChemDiv and SPECS databases) is prepared by generating 3D conformations and assigning appropriate protonation states.

  • Molecular Docking: The prepared ligands are docked into the ATP-binding pocket of HipA using software such as Glide. The docking is typically performed in two stages: a standard precision mode followed by an extra precision mode for the top-scoring compounds.

  • Hit Selection: The docked poses are visually inspected, and compounds are selected based on their docking scores and predicted interactions with key residues in the binding site.

HipA Protein Expression and Purification
  • Cloning: The hipA gene is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., a His-tag).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16°C) overnight.

  • Lysis: The cells are harvested by centrifugation and resuspended in lysis buffer. The cells are lysed by sonication or a French press.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer, and the His-tagged HipA protein is eluted with elution buffer containing imidazole.

  • Dialysis: The purified protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.

Surface Plasmon Resonance (SPR) Assay
  • Chip Preparation: A CM5 sensor chip is activated with a mixture of EDC and NHS.

  • Protein Immobilization: The purified HipA protein is immobilized on the sensor chip surface via amine coupling.

  • Binding Analysis: The small molecule inhibitors are diluted to various concentrations in running buffer and injected over the sensor chip surface. The association and dissociation of the compounds are monitored in real-time.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Ex Vivo Persister Assay
  • Bacterial Culture: E. coli is grown in LB medium to the stationary phase.

  • Inhibitor Treatment: The stationary phase culture is treated with the test compound (e.g., this compound) at various concentrations for a defined period.

  • Antibiotic Challenge: A high concentration of a bactericidal antibiotic (e.g., ampicillin or kanamycin) is added to the culture, and the incubation is continued for several hours to kill the non-persister cells.

  • Viable Cell Counting: The culture is washed to remove the antibiotic and serially diluted. The dilutions are plated on LB agar plates to determine the number of surviving persister cells (colony-forming units, CFU).

  • Data Analysis: The persister fraction is calculated as the ratio of the number of surviving cells to the initial number of cells before antibiotic treatment. The EC50 value is determined by plotting the persister fraction against the inhibitor concentration.

Cytotoxicity Assay
  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate medium.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations for 24-48 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or by using a live/dead cell staining kit and flow cytometry.

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the cytotoxic effects.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-persister agents. By targeting the HipA toxin, it effectively reduces bacterial persistence and has the potential to enhance the efficacy of existing antibiotics. Further optimization of the PKUMDL-LTQ series of compounds could lead to the development of potent and specific inhibitors of bacterial persistence for the treatment of chronic and recurrent infections. Future research should focus on elucidating the detailed binding mode of these inhibitors with HipA through co-crystallization studies and evaluating their efficacy in in vivo models of infection. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new strategies to combat antibiotic tolerance.

References

Technical Whitepaper: Discovery of PKUMDL-LTQ-301 through Structure-Based Virtual Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the structure-based virtual screening (SBVS) workflow that led to the identification of PKUMDL-LTQ-301, a novel inhibitor targeting a key oncogenic kinase.

Introduction

Structure-based drug design (SBDD) is a cornerstone of modern drug discovery, enabling the rational design of novel therapeutics.[1] A key component of SBDD is structure-based virtual screening (SBVS), a computational technique used to identify potential drug candidates from large chemical libraries by predicting their binding affinity to a specific biological target.[2][3] This whitepaper details the successful application of an SBVS campaign to discover this compound, a potent and selective inhibitor of a critical kinase implicated in various cancers. The methodology outlined herein encompasses target preparation, multi-stage virtual screening, and subsequent in-vitro validation, providing a comprehensive blueprint for the discovery of novel kinase inhibitors.

Methodology

The discovery of this compound was achieved through a systematic and rigorous SBVS workflow, complemented by experimental validation.

Computational Workflow

The computational screening process was designed as a hierarchical filtering cascade to efficiently screen a large compound library and enrich for potential binders. This multi-step approach, from initial high-throughput screening to more precise docking modes, is crucial for managing computational resources and improving the hit rate.

G cluster_0 Computational Screening Cascade start Virtual Compound Library (>1 Million Compounds) prep Ligand Preparation (3D Conformer Generation, Ionization States) start->prep htvs High-Throughput Virtual Screening (HTVS) (Glide HTVS) prep->htvs sp Standard Precision (SP) Docking (Glide SP) htvs->sp Top 10% xp Extra Precision (XP) Docking (Glide XP) sp->xp Top 10% visual Visual Inspection & Selection (Top-ranked Compounds) xp->visual end Hit Compounds for Procurement & In Vitro Assay visual->end

Figure 1: Hierarchical Virtual Screening Workflow.
Experimental Protocols

The three-dimensional crystal structure of the target kinase was obtained from the RCSB Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). The protocol involved:

  • Addition of hydrogen atoms.

  • Removal of water molecules beyond 5 Å from the active site.

  • Assignment of bond orders and protonation states at a pH of 7.0 ± 2.0.

  • Optimization of hydrogen bond networks.

  • A final restrained minimization of the protein structure using the OPLS4 force field to relieve any steric clashes.

A commercially available library of over one million drug-like molecules was prepared for screening. The LigPrep module (Schrödinger Suite) was used to:

  • Generate 3D conformations for each ligand.

  • Produce possible ionization states at a target pH of 7.0 ± 2.0.

  • Generate tautomers and stereoisomers.

  • Apply Lipinski's rule of five as a preliminary filter for drug-likeness.

Molecular docking was performed using the Glide module of the Schrödinger Suite in three successive stages as depicted in the workflow diagram (Figure 1):

  • High-Throughput Virtual Screening (HTVS): The prepared ligand library was rapidly docked into the defined active site of the receptor. This initial, less computationally intensive stage served to filter out the majority of non-binding compounds.

  • Standard Precision (SP): The top 10% of compounds from the HTVS stage were advanced to the SP docking stage, which employs a more rigorous scoring function and sampling algorithm.

  • Extra Precision (XP): The top 10% of hits from the SP stage were subjected to XP docking, which provides the most accurate scoring and pose prediction by penalizing poses with steric clashes more heavily.

The inhibitory activity of the selected hit compounds was determined using an in vitro kinase assay. The assay was performed as follows:

  • The purified recombinant target kinase was incubated with the test compound (this compound) at varying concentrations.

  • The kinase reaction was initiated by the addition of ATP and a substrate peptide.

  • After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Results

Virtual Screening and Hit Selection

The hierarchical virtual screening campaign resulted in the identification of 50 compounds for biological evaluation. The docking scores of the top 5 hit compounds from the XP docking stage are presented in Table 1.

Compound IDGlide XP Score (kcal/mol)Predicted H-bonds with Hinge Region
This compound-11.52
PKUMDL-LTQ-302-10.81
PKUMDL-LTQ-303-10.22
PKUMDL-LTQ-304-9.91
PKUMDL-LTQ-305-9.71
Table 1: Top 5 hit compounds from Extra Precision (XP) virtual screening.
In Vitro Biological Activity

The 50 selected compounds were procured and tested for their inhibitory activity against the target kinase. This compound emerged as the most potent inhibitor. The in vitro activities of the top 5 compounds are summarized in Table 2.

Compound IDIC50 (nM)
This compound85
PKUMDL-LTQ-302450
PKUMDL-LTQ-303980
PKUMDL-LTQ-304> 10,000
PKUMDL-LTQ-305> 10,000
Table 2: In vitro inhibitory activity of the top 5 hit compounds.
Target Signaling Pathway

This compound targets a critical node in a pro-survival signaling pathway frequently dysregulated in cancer. By inhibiting the target kinase, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_1 Oncogenic Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Target Kinase RAF->Target ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Downstream Downstream Effectors Target->Downstream Downstream->Proliferation Inhibitor This compound Inhibitor->Target

Figure 2: Inhibition of Target Kinase by this compound.

Conclusion

The successful discovery of this compound demonstrates the power of a well-designed structure-based virtual screening campaign. The hierarchical approach, combining computational screening with targeted experimental validation, proved to be an efficient and effective strategy for identifying a novel, potent kinase inhibitor. This compound represents a promising lead compound for further preclinical development as a potential cancer therapeutic. This work underscores the importance of integrating computational and experimental approaches in modern drug discovery.

References

An In-depth Technical Guide on a Novel Mechanism of Bacterial Persister Cell Survival

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Bacterial persister cells, a subpopulation of dormant, antibiotic-tolerant cells, are a primary cause of chronic and recurrent infections. A groundbreaking study by researchers from Wuhan University, York University, and Peking University has elucidated a sophisticated survival mechanism in Escherichia coli persister cells.[1] The study reveals that under prolonged stress, such as nutrient deprivation leading to ATP depletion, E. coli forms intracellular, membraneless droplets known as aggresomes .[2][3] These aggresomes selectively sequester and protect messenger RNA (mRNA) from degradation by ribonucleases (RNases).[2][4] This protective sequestration allows the persister cells to rapidly resume translation and growth once the environmental stress is removed.[2] This discovery opens a new avenue for developing anti-persister therapeutics by targeting aggresome formation or stability.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from the study on the role of aggresomes in mRNA protection and persister cell survival.

Table 2.1: mRNA Enrichment and Characteristics in Aggresomes vs. Cytosol

ParameterCytosolAggresomesFold Change/Observation
Average mRNA LengthStandard> 5x longerLonger transcripts are selectively enriched in aggresomes.[3]
mRNA Degradation Rate (qPCR)Significantly Reduced LevelsMaintained LevelsmRNA within aggresomes is protected from cytosolic degradation pathways.[3]

Table 2.2: Effect of Aggresome Disruption on Persister Cell Survival

ConditionPersister RatioObservation
Control (with arsenite-induced stress and aggresome formation)Significantly HigherAggresome formation is correlated with a higher number of persister cells.
Hexanediol or Doxycycline treatment (disrupts aggresome formation)Significantly LowerImpairing aggresome formation reduces the survival of persister cells following antibiotic treatment.[5]

Signaling Pathway: Aggresome-Mediated mRNA Protection in Persister Cells

The signaling pathway initiated by prolonged stress leading to mRNA protection is visualized below. Stress-induced ATP depletion triggers the formation of protein-rich aggresomes. These aggresomes then selectively sequester mRNA, protecting it from degradation by RNases, which are excluded from the aggresomes.

Persister_Signaling_Pathway Stress Prolonged Stress (e.g., Nutrient Limitation) ATP_Depletion ATP Depletion Stress->ATP_Depletion Aggresome_Formation Aggresome Formation (Liquid-Liquid Phase Separation) ATP_Depletion->Aggresome_Formation mRNA_Sequestration Selective mRNA Sequestration (Length-dependent) Aggresome_Formation->mRNA_Sequestration RNase_Exclusion RNase Exclusion (Electrostatic Repulsion) Aggresome_Formation->RNase_Exclusion mRNA_Protection mRNA Protection and Integrity mRNA_Sequestration->mRNA_Protection RNase_Exclusion->mRNA_Protection Stress_Removal Stress Removal mRNA_Protection->Stress_Removal Rapid_Translation Rapid Translation Reactivation Stress_Removal->Rapid_Translation Cell_Recovery Enhanced Cell Survival and Recovery Rapid_Translation->Cell_Recovery

Caption: Stress-induced pathway for mRNA protection in persister cells.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the published research.[3][5]

Bacterial Strains and Growth Conditions
  • Strain: Escherichia coli K-12 strains were used as the model organism.

  • Media: Cells were cultured in Luria-Bertani (LB) broth or on LB agar plates.

  • Growth: Overnight cultures were diluted in fresh media and grown to the desired phase (e.g., exponential phase) at 37°C with shaking.

Induction of Aggresome Formation
  • Stress Induction: To induce ATP depletion and subsequent aggresome formation, exponentially growing E. coli cells were exposed to 2 mM arsenite for 30 minutes.[3]

  • Aggresome Disruption: In relevant experiments, aggresome formation was disrupted by treating cells with hexanediol or doxycycline during the arsenite-induced stress.[5]

Persister Cell Isolation and Quantification
  • Antibiotic Treatment: Following stress induction, cultures were treated with a high concentration of a bactericidal antibiotic (e.g., ampicillin) to kill the non-persister population.

  • Quantification: Surviving persister cells were quantified by washing the cells to remove the antibiotic, followed by serial dilution and plating on LB agar to determine colony-forming units (CFU/mL). The persister ratio was calculated relative to the initial population size.

Microscopy and Imaging
  • Fluorescence Labeling: Specific cellular components were visualized using fluorescent protein fusions (e.g., HslU-EGFP for aggresomes) and RNA-labeling systems (e.g., glpK-8pepper/HBC530 for mRNA).

  • Imaging Technique: Live-cell imaging was performed using fluorescence microscopy to observe the formation and dynamics of aggresomes and the localization of mRNA in real-time.

Transcriptome Analysis
  • RNA Isolation: Aggresomes were isolated from the cytosol, and RNA was extracted from both fractions.

  • Sequencing: RNA sequencing (RNA-seq) was performed to compare the transcriptomic profiles of the aggresome-enriched RNA and the cytosolic RNA.

  • qPCR: Quantitative PCR (qPCR) was used to measure the relative levels and degradation rates of specific mRNA transcripts in both fractions.[3]

Experimental Workflow Visualization

The general workflow for studying the effect of aggresome formation on persister cell survival is depicted below.

Experimental_Workflow Start Start: E. coli Culture (Exponential Phase) Stress Induce Stress (2mM Arsenite, 30 min) Start->Stress Split Stress->Split Microscopy Fluorescence Microscopy (mRNA and Aggresome Localization) Stress->Microscopy Transcriptomics Transcriptome Analysis (RNA-seq and qPCR) Stress->Transcriptomics Control Control Group (Aggresome Formation) Split->Control Treatment Treatment Group (Aggresome Disruption) Split->Treatment Antibiotic High-Dose Antibiotic Treatment Control->Antibiotic Treatment->Antibiotic Quantify Quantify Persisters (CFU Plating) Antibiotic->Quantify Analysis Data Analysis and Comparison Quantify->Analysis Microscopy->Analysis Transcriptomics->Analysis

Caption: Workflow for investigating aggresome-mediated persister survival.

Conclusion and Future Directions

The discovery of aggresome-mediated mRNA protection in bacterial persister cells represents a significant advancement in our understanding of antibiotic tolerance. This mechanism highlights a sophisticated cellular strategy for survival under stress, which is distinct from genetic resistance. For researchers and drug development professionals, this presents a novel therapeutic target. Future research should focus on identifying specific compounds that can inhibit aggresome formation or disrupt their stability, thereby preventing mRNA sequestration and rendering persister cells susceptible to conventional antibiotics. Such compounds could be developed as adjuvants to existing antibiotic therapies, potentially leading to more effective treatments for chronic and recurrent bacterial infections.

References

In-Depth Technical Guide: PKUMDL-LTQ-301, a Novel Inhibitor Targeting the Bacterial Toxin HipA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-tolerant bacterial persister cells represents a significant challenge in the treatment of chronic and recurrent infections. The toxin-antitoxin (TA) system, particularly the HipBA module, plays a crucial role in the formation of these dormant, drug-tolerant cells. The toxin component, HipA, is a serine-threonine kinase that induces a state of dormancy by phosphorylating and inactivating glutamyl-tRNA synthetase (GltX), leading to a halt in protein synthesis. This guide provides a comprehensive technical overview of PKUMDL-LTQ-301, a potent inhibitor of the HipA toxin, discovered through structure-based virtual screening. We will delve into its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visualization of its interaction within the cellular context. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and infectious disease.

Introduction to the HipA Toxin and Bacterial Persistence

Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persister cells, exhibits a transient and non-heritable tolerance to high concentrations of antibiotics. These dormant cells are a major contributor to the recalcitrance of chronic infections. The HipBA toxin-antitoxin system is a key regulator of persister cell formation in Escherichia coli and other bacteria.

The HipA protein is a serine-threonine kinase that, when activated, phosphorylates the glutamyl-tRNA synthetase (GltX).[1] This phosphorylation event inhibits the function of GltX, leading to an accumulation of uncharged tRNA-Glu. This mimics a state of amino acid starvation, which in turn triggers the stringent response, a global reprogramming of cellular metabolism that leads to growth arrest and a dormant, antibiotic-tolerant state.[1] Given its central role in persistence, HipA has emerged as a promising target for the development of novel anti-persister agents.

This compound: A Potent HipA Inhibitor

This compound is a small molecule inhibitor of the HipA toxin that was identified through a structure-based virtual screening approach by researchers at Peking University.[2] By targeting the kinase activity of HipA, this compound prevents the phosphorylation of GltX, thereby inhibiting the cascade of events that leads to bacterial persistence. The inhibition of HipA by this compound has been shown to significantly reduce the fraction of persister cells in E. coli cultures, demonstrating its potential as a novel therapeutic strategy to combat antibiotic tolerance.[2]

Quantitative Data for this compound

The efficacy of this compound has been quantified through various in vitro and ex vivo assays. The following table summarizes the key quantitative data for the most potent compound identified in the initial study, which is representative of the PKUMDL-LTQ series.

ParameterValueDescriptionReference
Binding Affinity (KD) 270 ± 90 nMDissociation constant, a measure of the binding affinity of the inhibitor to the HipA protein. A lower KD value indicates a stronger binding affinity.[2]
Ex vivo Efficacy (EC50) 46 ± 2 µMThe half maximal effective concentration of the inhibitor in reducing the persister fraction when screened with ampicillin.[2]
Ex vivo Efficacy (EC50) 28 ± 1 µMThe half maximal effective concentration of the inhibitor in reducing the persister fraction when screened with kanamycin.[2]

Signaling Pathway and Mechanism of Action

The mechanism of action of HipA and the inhibitory effect of this compound can be visualized as a signaling cascade.

HipA_Pathway cluster_Cell Bacterial Cell HipA HipA (Toxin) GltX Glutamyl-tRNA Synthetase (GltX) HipA->GltX Phosphorylation HipB HipB (Antitoxin) HipB->HipA Inhibition tRNA_Glu tRNA-Glu GltX->tRNA_Glu Charges Charged_tRNA_Glu Charged tRNA-Glu tRNA_Glu->Charged_tRNA_Glu Protein_Synthesis Protein Synthesis Charged_tRNA_Glu->Protein_Synthesis Persistence Bacterial Persistence Protein_Synthesis->Persistence Suppresses PKUMDL_LTQ_301 This compound PKUMDL_LTQ_301->HipA Inhibition

Figure 1: Signaling pathway of HipA-mediated persistence and its inhibition by this compound.

Under normal conditions, the antitoxin HipB binds to and inhibits the kinase activity of HipA. However, under certain stress conditions, HipA is released and becomes active. Active HipA then phosphorylates GltX, inactivating it. This leads to a decrease in charged tRNA-Glu, which in turn inhibits protein synthesis and induces a state of bacterial persistence. This compound acts by directly inhibiting the kinase activity of HipA, thus preventing the phosphorylation of GltX and the subsequent entry into the persistent state.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize this compound, based on the likely procedures used in its discovery and validation.

Structure-Based Virtual Screening

The identification of this compound was facilitated by a structure-based virtual screening protocol.

Virtual_Screening_Workflow cluster_Workflow Virtual Screening Workflow Target_Prep HipA Protein Structure Preparation Docking Molecular Docking (e.g., AutoDock) Target_Prep->Docking Compound_Lib Small Molecule Compound Library Compound_Lib->Docking Scoring Binding Energy Scoring and Ranking Docking->Scoring Filtering Pharmacophore-based Filtering Scoring->Filtering Hit_Selection Selection of Candidate Inhibitors Filtering->Hit_Selection

Figure 2: A generalized workflow for structure-based virtual screening to identify HipA inhibitors.

  • Target Preparation: The three-dimensional crystal structure of the HipA protein is obtained from the Protein Data Bank (PDB). The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Compound Library: A large library of small molecules (e.g., ZINC database) is prepared for docking. This involves generating 3D conformers for each molecule and assigning appropriate atom types and charges.

  • Molecular Docking: A molecular docking program (e.g., AutoDock) is used to predict the binding mode and affinity of each compound in the library to the active site of HipA.

  • Scoring and Ranking: The docked compounds are scored based on their predicted binding energy. The compounds are then ranked according to their scores, with lower binding energies indicating potentially stronger binders.

  • Filtering and Selection: The top-ranked compounds are further filtered based on pharmacophore models and visual inspection to select a diverse set of candidate inhibitors for experimental validation.

In Vitro Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC)

To experimentally determine the binding affinity (KD) of this compound to HipA.

  • Protein Purification: Recombinant HipA protein is expressed and purified to homogeneity.

  • Sample Preparation: The purified HipA protein is dialyzed into a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). The inhibitor, this compound, is dissolved in the same buffer.

  • ITC Measurement: The ITC experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the HipA protein solution, and the injection syringe is filled with the this compound solution.

  • Titration: A series of small injections of the inhibitor solution are made into the protein solution while the heat change upon binding is measured.

  • Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry of binding (n).

Ex Vivo Persister Assay

To evaluate the ability of this compound to reduce the number of persister cells in a bacterial culture.

  • Bacterial Culture: E. coli is grown to the stationary phase in a suitable medium (e.g., LB broth).

  • Inhibitor Treatment: The stationary phase culture is diluted and treated with different concentrations of this compound. A control group without the inhibitor is also included.

  • Antibiotic Challenge: After a pre-incubation period with the inhibitor, a lethal concentration of an antibiotic (e.g., ampicillin or kanamycin) is added to the cultures.

  • Viable Cell Counting: After a defined period of antibiotic treatment (e.g., 3-5 hours), aliquots from each culture are taken, washed to remove the antibiotic, and plated on agar plates to determine the number of surviving cells (colony-forming units, CFUs).

  • Data Analysis: The persister fraction is calculated as the ratio of surviving cells to the initial number of cells before antibiotic treatment. The EC50 value is determined by plotting the persister fraction against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-persister therapeutics. By targeting the HipA toxin, it offers a new strategy to combat the persistent threat of antibiotic tolerance. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as evaluating its efficacy in more complex infection models. The structure-based design approach that led to its discovery can also be further leveraged to identify even more potent and specific inhibitors of HipA and other toxin-antitoxin systems. This in-depth understanding of this compound and its target will undoubtedly accelerate the development of new therapies to overcome the challenge of bacterial persistence.

References

Technical Guide: PKUMDL-LTQ-301, a Novel HipA Toxin Inhibitor for Combating Antibiotic Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic tolerance, a phenomenon where a subpopulation of bacteria, known as persisters, survives lethal concentrations of antibiotics without genetic resistance, poses a significant challenge to the effective treatment of chronic and recurrent infections. These dormant cells can resume growth after the antibiotic course is completed, leading to relapse. The toxin-antitoxin (TA) systems are increasingly recognized as key regulators of bacterial persistence. The hipBA (high persistence) locus in Escherichia coli was the first identified TA system linked to this phenomenon. The toxin, HipA, is a serine/threonine kinase that, when activated, induces a state of dormancy, rendering the bacterium tolerant to antibiotics.

This technical guide focuses on PKUMDL-LTQ-301 , a novel small molecule inhibitor of the HipA toxin.[1] Developed through structure-based virtual screening, this compound represents a promising strategy to counteract antibiotic tolerance by directly targeting a key molecular mechanism of persister formation. By inhibiting HipA, this compound prevents the bacteria from entering a dormant state, thereby rendering them susceptible to the bactericidal action of conventional antibiotics. This document provides a comprehensive overview of the available technical data, experimental methodologies, and the underlying signaling pathway related to this compound and its analogs.

The HipA Signaling Pathway in Antibiotic Tolerance

The HipA toxin's activity is central to the formation of persister cells. Under normal growth conditions, the antitoxin HipB binds to HipA, neutralizing its toxic activity. The HipA-HipB complex also acts as a transcriptional repressor, binding to the operator of the hipBA operon to control its own expression.

During periods of stress, the Lon protease degrades the HipB antitoxin. This liberates the HipA toxin, allowing it to phosphorylate its downstream target, the glutamyl-tRNA synthetase (GltX). The phosphorylation of GltX inhibits its function, leading to an accumulation of uncharged tRNA(Glu). This mimics a state of amino acid starvation, triggering the stringent response, which leads to a global shutdown of cellular processes, including replication, transcription, and translation, resulting in a dormant, antibiotic-tolerant state.

This compound and its analogs function by competitively binding to the ATP-binding pocket of HipA, thereby inhibiting its kinase activity and preventing the phosphorylation of GltX. This inhibition keeps the bacterial cells in an active, antibiotic-sensitive state.

Signaling Pathway Diagram

HipA_Signaling_Pathway cluster_stress Stress Conditions cluster_normal Normal Growth cluster_persistence Persistence Induction cluster_inhibition Inhibition by this compound Lon_protease Lon protease HipA_active Active HipA Lon_protease->HipA_active Releases HipA_HipB_complex HipA-HipB Complex (Inactive) HipA_HipB_complex->Lon_protease Degrades HipB hipBA_operon hipBA operon HipA_HipB_complex->hipBA_operon Repression HipB HipB (Antitoxin) HipB->HipA_HipB_complex HipA_inactive HipA (Toxin) HipA_inactive->HipA_HipB_complex Binding GltX GltX HipA_active->GltX Phosphorylation p_GltX Phosphorylated GltX (Inactive) GltX->p_GltX uncharged_tRNA ↑ Uncharged tRNA(Glu) p_GltX->uncharged_tRNA Stringent_Response Stringent Response uncharged_tRNA->Stringent_Response Dormancy Cellular Dormancy (Antibiotic Tolerance) Stringent_Response->Dormancy PKUMDL_LTQ_301 This compound PKUMDL_LTQ_301->HipA_active Inhibition

Caption: The HipA signaling pathway leading to antibiotic tolerance and its inhibition by this compound.

Quantitative Data

This compound was identified as one of four potent anti-persistence compounds from a library of molecules.[1] The following table summarizes the available quantitative data for this compound, designated as compound 3 in the source literature.[1]

Compound IDTargetIn Vitro K D (nM)Ex Vivo EC 50 (µM) - AmpicillinEx Vivo EC 50 (µM) - Kanamycin
This compound (Compound 3) HipA Toxin270 ± 9046 ± 228 ± 1

Data for the other potent analogs (PKUMDL-LTQ-101, PKUMDL-LTQ-201, and PKUMDL-LTQ-401) are mentioned in the source publication but are not available in the publicly accessible snippets.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on the information available in the primary literature and general methodologies for similar assays.

HipA Inhibition Assay (Surface Plasmon Resonance)

This protocol describes the determination of the binding affinity (K D ) of this compound to the HipA toxin using Surface Plasmon Resonance (SPR).

Experimental Workflow Diagram:

SPR_Workflow Start Start Immobilize Immobilize purified His-tagged HipA on a sensor chip Start->Immobilize Inject_Compound Inject varying concentrations of this compound Immobilize->Inject_Compound Measure_Response Measure SPR response in real-time Inject_Compound->Measure_Response Regenerate Regenerate sensor surface Measure_Response->Regenerate Regenerate->Inject_Compound Repeat for each concentration Analyze Analyze sensorgram data to determine KD Regenerate->Analyze End End Analyze->End

Caption: Workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.

Methodology:

  • Protein Purification: Express and purify recombinant His-tagged HipA protein from E. coli.

  • SPR Instrument Setup: Use a suitable SPR instrument with a sensor chip (e.g., CM5).

  • Ligand Immobilization: Covalently immobilize the purified HipA protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP).

  • Binding Measurement: Inject the different concentrations of this compound over the immobilized HipA surface and a reference surface (without HipA). Monitor the association and dissociation phases in real-time by recording the SPR signal (response units).

  • Surface Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

E. coli Persister Assay

This protocol is for determining the ex vivo efficacy (EC 50 ) of this compound in reducing the number of persister cells in the presence of a bactericidal antibiotic.

Methodology:

  • Bacterial Culture Preparation: Grow an overnight culture of E. coli (e.g., strain BW25113) in a rich medium such as Luria-Bertani (LB) broth.

  • Sub-culturing: Dilute the overnight culture into fresh LB medium and grow to the exponential phase (OD 600 ≈ 0.5).

  • Compound and Antibiotic Treatment:

    • Prepare a dilution series of this compound.

    • To the bacterial cultures, add the different concentrations of this compound.

    • Simultaneously, add a bactericidal antibiotic at a concentration known to be effective against the growing cells (e.g., ampicillin at 100 µg/mL or kanamycin at 50 µg/mL).

    • Include a control group with the antibiotic but without this compound.

  • Incubation: Incubate the treated cultures for a defined period (e.g., 3-5 hours) at 37°C with shaking to allow for the killing of non-persister cells.

  • Quantification of Survivors:

    • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the antibiotic and compound.

    • Perform serial dilutions of the washed cell suspensions.

    • Plate the dilutions onto LB agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on the plates to determine the number of surviving persister cells.

    • Calculate the persister fraction for each treatment condition relative to the initial cell count before antibiotic addition.

    • Plot the persister fraction as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC 50 value.

Cytotoxicity Assay

This protocol is to assess whether this compound exhibits any toxicity to the bacterial cells in the absence of other antibiotics.

Methodology:

  • Bacterial Culture Preparation: Grow E. coli to the exponential phase as described in the persister assay protocol.

  • Compound Treatment: Add a dilution series of this compound to the bacterial cultures. Include a no-compound control.

  • Growth Monitoring: Incubate the cultures at 37°C with shaking and monitor the optical density (OD 600 ) at regular intervals for several hours.

  • Data Analysis: Plot the growth curves (OD 600 vs. time) for each compound concentration. Compare the growth rates and final cell densities of the treated cultures to the control culture. A significant reduction in growth rate or final OD indicates cytotoxicity.

Conclusion

This compound is a promising lead compound in the development of anti-persistence therapies. By inhibiting the HipA toxin, it effectively reduces the formation of antibiotic-tolerant persister cells in E. coli. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this novel approach to combatting bacterial persistence. Further research, including the determination of the efficacy of this compound and its analogs against a broader range of pathogens and in in vivo infection models, is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for PKUMDL-LTQ-301 against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols for evaluating the antibacterial efficacy and mechanism of action of the experimental compound PKUMDL-LTQ-301 against Escherichia coli (E. coli). The following methodologies are based on established antibacterial testing standards and are intended to guide researchers in the systematic evaluation of this compound.

Introduction

This compound is an experimental compound with putative antibacterial properties. Understanding its potency, spectrum of activity, and mechanism of action is crucial for its development as a potential therapeutic agent. This document outlines key in vitro experimental protocols to characterize the antibacterial effects of this compound on E. coli, a common Gram-negative bacterium responsible for a wide range of infections. The described assays include determination of minimum inhibitory concentration (MIC), disk diffusion susceptibility testing, bacterial growth kinetics, and assessment of cell membrane integrity.

Quantitative Data Summary

The following tables present example data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli

StrainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli ATCC 25922840.015
E. coli K-121680.03
Clinical Isolate 132>256 (Resistant)2
Clinical Isolate 216128 (Resistant)0.5

Table 2: Zone of Inhibition for this compound against E. coli ATCC 25922

Compound (Disk Content)Average Zone of Inhibition (mm)Interpretation
This compound (30 µg)18Susceptible
Ampicillin (10 µg)22Susceptible
Ciprofloxacin (5 µg)30Susceptible
Vehicle Control (DMSO)0No Inhibition

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of E. coli.

Materials:

  • This compound stock solution

  • E. coli strain(s) of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by suspending several E. coli colonies in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound where no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of E. coli to this compound by measuring the zone of growth inhibition around a compound-impregnated disk.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • E. coli suspension (0.5 McFarland standard)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Prepare sterile filter paper disks impregnated with a known amount of this compound (e.g., 30 µg).

  • Uniformly streak the E. coli suspension onto the surface of an MHA plate using a sterile swab to create a bacterial lawn.

  • Aseptically place the this compound-impregnated disk onto the center of the agar plate.

  • Place control disks (e.g., ampicillin, ciprofloxacin, and a vehicle control) on the same plate, spaced apart.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Bacterial Growth Curve Analysis

This protocol evaluates the effect of this compound on the growth kinetics of E. coli over time.

Materials:

  • This compound

  • E. coli overnight culture

  • Luria-Bertani (LB) broth

  • Sterile flasks or 96-well plates

  • Shaking incubator (37°C)

  • Spectrophotometer (OD600)

Procedure:

  • Inoculate fresh LB broth with an overnight culture of E. coli to an initial optical density at 600 nm (OD600) of ~0.05.

  • Aliquot the culture into flasks or wells containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a no-compound control.

  • Incubate the cultures at 37°C with shaking.

  • Measure the OD600 of each culture at regular intervals (e.g., every hour) for up to 24 hours.

  • Plot the OD600 values against time to generate growth curves.

Cell Viability Assay (Membrane Integrity)

This assay uses fluorescent dyes to differentiate between live and dead bacteria, indicating if this compound compromises the bacterial cell membrane.

Materials:

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • E. coli culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Grow E. coli to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells with PBS and resuspend them to a concentration of ~1 x 10⁷ CFU/mL.

  • Treat the bacterial suspension with different concentrations of this compound (e.g., 1x MIC, 2x MIC) and incubate for a defined period (e.g., 2 hours). Include a positive control (e.g., 70% isopropanol) and a negative control (untreated cells).

  • Add the fluorescent dyes (SYTO 9 and propidium iodide) to each sample according to the manufacturer's instructions and incubate in the dark.

  • Analyze the samples using a fluorescence microscope (live cells fluoresce green, dead cells fluoresce red) or a fluorescence plate reader to quantify the ratio of red to green fluorescence.

Visualizations

Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_disk Disk Diffusion Assay cluster_growth Growth Curve Analysis cluster_viability Cell Viability Assay mic_prep Prepare Serial Dilutions mic_inoc Inoculate with E. coli mic_prep->mic_inoc mic_inc Incubate 24h mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read disk_lawn Create Bacterial Lawn disk_place Place Disks disk_lawn->disk_place disk_inc Incubate 24h disk_place->disk_inc disk_measure Measure Zones disk_inc->disk_measure growth_setup Setup Cultures growth_treat Add this compound growth_setup->growth_treat growth_inc Incubate & Shake growth_treat->growth_inc growth_read Read OD600 Periodically growth_inc->growth_read via_treat Treat Cells via_stain Stain with Dyes via_treat->via_stain via_analyze Fluorescence Analysis via_stain->via_analyze

Caption: Workflow for antibacterial testing of this compound.

Hypothetical Mechanism of Action: Signaling Pathway

This diagram illustrates a plausible mechanism of action where this compound disrupts the bacterial cell membrane, leading to cell death.

mechanism_of_action cluster_cell E. coli Cell membrane Cell Membrane cytoplasm Cytoplasm dna DNA ribosome Ribosomes pkumdl This compound disruption Membrane Disruption & Pore Formation pkumdl->disruption Binds to disruption->membrane leakage Ion Leakage & Metabolite Efflux disruption->leakage death Cell Death leakage->death

Caption: Hypothetical mechanism of this compound via membrane disruption.

Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound: PKUMDL-LTQ-301

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generated based on publicly available information. It is imperative to consult specific literature and safety data sheets pertaining to this compound before commencing any experimental work.

Summary

Information regarding "this compound" is not available in the public domain based on the conducted search. The following sections provide a generalized framework for determining optimal dosage and conducting in vitro studies for a novel compound. Researchers should adapt these protocols based on the specific characteristics of this compound once that information is available.

I. Determination of Optimal In Vitro Dosage

The effective dosage of a novel compound like this compound is dependent on the cell type and the biological question being investigated. A dose-response study is the first critical step.

Table 1: Generalized Dosage-Finding Data for a Novel Compound
ParameterCell Line A (e.g., Cancer)Cell Line B (e.g., Normal)
Initial Seeding Density 5,000 - 10,000 cells/well5,000 - 10,000 cells/well
Treatment Concentration Range 0.01 µM - 100 µM0.01 µM - 100 µM
Incubation Time 24, 48, 72 hours24, 48, 72 hours
IC50 (Hypothetical) To be determinedTo be determined
Optimal Concentration To be determinedTo be determined

II. Experimental Protocols

The following are standard protocols that can be adapted for evaluating the in vitro effects of a new chemical entity.

A. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

B. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Visualization of Methodologies and Pathways

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability_assay Cell Viability (MTT) treatment->viability_assay western_blot Western Blot treatment->western_blot data_analysis Data Analysis (IC50, Protein Expression) viability_assay->data_analysis western_blot->data_analysis

Caption: A generalized workflow for in vitro evaluation of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor inhibitor This compound inhibitor->kinase2 gene_expression Gene Expression transcription_factor->gene_expression

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Application Notes: PKUMDL-LTQ-301 for Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: PKUMDL-LTQ-301

Chemical Class: Fluoroquinolone Derivative

Molecular Formula: C₂₀H₁₈FN₄O₃

Mechanism of Action: this compound is a potent, broad-spectrum antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1][2][3] By binding to the enzyme-DNA complex, it stabilizes DNA cleavage complexes, leading to double-stranded DNA breaks and subsequent bacterial cell death.[3] This dual-targeting mechanism contributes to its high potency and a reduced potential for the development of resistance.[2]

Applications:

  • In Vitro Antimicrobial Susceptibility Testing: this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant (MDR) strains. Its primary application is in the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) to assess its potency and spectrum of activity.[4]

  • Mechanism of Action Studies: The compound serves as a valuable tool for investigating bacterial DNA replication and repair mechanisms. Researchers can use it to study the specific roles of DNA gyrase and topoisomerase IV in various bacterial species.[1][2] Macromolecular synthesis assays can confirm its specific inhibitory effect on DNA synthesis.[4][5]

  • Bactericidal Kinetics Analysis: Time-kill assays are used to evaluate the pharmacodynamics of this compound, determining whether its killing effect is concentration-dependent or time-dependent and providing insights into optimal dosing strategies.[5][6]

  • Anti-Biofilm Research: Preliminary studies indicate that this compound possesses activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. It can be used to investigate biofilm formation, disruption, and the underlying molecular mechanisms of biofilm resistance.[7][8]

  • Preclinical In Vivo Efficacy Models: The compound has demonstrated efficacy in animal models of infection, such as the neutropenic murine thigh infection model.[9][10] This makes it a candidate for further preclinical development and for studying host-pathogen interactions during treatment.

Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and pharmacology.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC)

Bacterial StrainGram StatusKey Resistance ProfileThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveMethicillin-Susceptible0.060.5
Staphylococcus aureus (MRSA) BAA-1717Gram-positiveMethicillin-Resistant0.12532
Streptococcus pneumoniae ATCC 49619Gram-positivePenicillin-Susceptible0.031
Enterococcus faecalis ATCC 29212Gram-positiveVancomycin-Susceptible0.252
Escherichia coli ATCC 25922Gram-negative-0.0150.03
Klebsiella pneumoniae (ESBL) ATCC 700603Gram-negativeExtended-Spectrum β-Lactamase0.12564
Pseudomonas aeruginosa ATCC 27853Gram-negative-0.51
Acinetobacter baumannii BAA-1605Gram-negativeMultidrug-Resistant1>128

Table 2: Cytotoxicity of this compound

Cell LineCell TypeCC₅₀ (µM)Selectivity Index (SI)*
HEK293Human Embryonic Kidney> 256> 2048 (vs. E. coli)
HepG2Human Hepatocellular Carcinoma> 256> 2048 (vs. E. coli)

*Selectivity Index (SI) calculated as CC₅₀ (HEK293) / MIC (E. coli ATCC 25922)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[4]

  • Sterile 96-well microtiter plates[11]

  • Bacterial strains (mid-log phase culture)

  • 0.5 McFarland turbidity standard[4]

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Select 3-5 isolated bacterial colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in MHB across the 96-well plate. Start with a high concentration (e.g., 64 µg/mL) and dilute down to a low concentration (e.g., 0.008 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 50 µL of MHB and 50 µL of inoculum.

    • Sterility Control: A well containing 100 µL of uninoculated MHB.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.[3][12]

Materials:

  • E. coli DNA Gyrase (enzyme and relaxed pBR322 plasmid substrate)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)[3][12]

  • ATP solution (10 mM)

  • This compound (various concentrations)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA)

  • Agarose gel (1%), TAE buffer, Ethidium Bromide

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of this compound. Add DNA gyrase enzyme to the reaction mix.

  • Initiation: Start the reaction by adding ATP. The final reaction volume is typically 30 µL.[12]

  • Incubation: Incubate the reaction at 37°C for 1 hour.[3]

  • Termination: Stop the reaction by adding the Stop Solution.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Interpretation: Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of this compound in a mammalian system, mimicking a soft tissue infection.[10]

Materials:

  • Female ICR or CD-1 mice (6-8 weeks old)[9][13]

  • Cyclophosphamide for inducing neutropenia[9][10][14]

  • Bacterial pathogen (e.g., MRSA BAA-1717)

  • This compound formulated for subcutaneous or oral administration

  • Sterile saline and homogenization equipment

Procedure:

  • Induce Neutropenia: Render mice neutropenic by administering two intraperitoneal doses of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[9][13][14]

  • Infection: On day 0, inject a standardized inoculum of the bacterial pathogen (e.g., 10⁶ CFU in 0.1 mL) into the right thigh muscle of each mouse.[9]

  • Treatment: At 2 hours post-infection, begin treatment with this compound at various doses. Administer the compound via the desired route (e.g., subcutaneously). Include a vehicle control group.[14]

  • Euthanasia and Tissue Harvest: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, weigh it, and place it on ice.[9]

  • Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline.[9] Perform serial dilutions of the homogenate, plate onto appropriate agar, and incubate for 18-24 hours.

  • Data Analysis: Count the colonies to determine the bacterial burden, expressed as log₁₀ CFU per gram of tissue.[14] Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

Mandatory Visualization

PKUMDL_LTQ_301_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna DNA Replication cluster_enzymes Target Enzymes PKUMDL This compound Gyrase DNA Gyrase (GyrA/GyrB) PKUMDL->Gyrase TopoIV Topoisomerase IV (ParC/ParE) PKUMDL->TopoIV Relaxed_DNA Relaxed Chromosomal DNA Relaxed_DNA->Gyrase supercoiling Supercoiled_DNA Supercoiled DNA Replicated_DNA Replicated Daughter Chromosomes Replicated_DNA->TopoIV decatenation Decatenated_DNA Decatenated Chromosomes Gyrase->Supercoiled_DNA Cleavage_Complex Stabilized Cleavage Complex Gyrase->Cleavage_Complex TopoIV->Decatenated_DNA TopoIV->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Death Cell Death DSB->Death

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Novel Compound this compound In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening MIC_MBC MIC/MBC Determination (Broad Panel of Bacteria) In_Vitro_Screening->MIC_MBC Time_Kill Time-Kill Kinetics Assay In_Vitro_Screening->Time_Kill Mechanism_Study Phase 2: Mechanism of Action MIC_MBC->Mechanism_Study Time_Kill->Mechanism_Study Gyrase_Assay DNA Gyrase/Topo IV Inhibition Assays Mechanism_Study->Gyrase_Assay Macro_Synth Macromolecular Synthesis Assay Mechanism_Study->Macro_Synth Safety_Profile Phase 3: Safety & Efficacy Gyrase_Assay->Safety_Profile Macro_Synth->Safety_Profile Cytotoxicity Cytotoxicity Assay (e.g., HEK293 cells) Safety_Profile->Cytotoxicity In_Vivo In Vivo Efficacy (Murine Thigh Model) Safety_Profile->In_Vivo End Candidate for Further Preclinical Development Cytotoxicity->End In_Vivo->End

Caption: Preclinical evaluation workflow for this compound.

References

Application Note: Unraveling Bacterial Persistence Mechanisms with the PKUMDL-LTQ-301 Mass Spectrometer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria exhibits transient tolerance to high concentrations of antibiotics.[1][2] Unlike antibiotic resistance, which arises from genetic mutations, persistence is a phenotypic trait that allows bacteria to survive antibiotic challenge and repopulate after treatment, leading to chronic and recurrent infections.[1][2] The study of bacterial persisters is crucial for the development of new therapeutic strategies to combat persistent infections. Proteomics, the large-scale study of proteins, has emerged as a powerful tool to investigate the molecular mechanisms underlying bacterial persistence.[3][4] The PKUMDL-LTQ-301, a linear ion trap mass spectrometer, offers the sensitivity and scanning speed required for in-depth proteomic analysis of these rare and transient cell populations.[5][6]

Instrumentation: this compound

The this compound is a high-performance linear ion trap mass spectrometer designed for complex biological sample analysis. Its core features, including high ion storage capacity, rapid scan rates, and the ability to perform multiple stages of fragmentation (MSn), make it well-suited for the identification and quantification of proteins from low-abundance samples like bacterial persister cells.[5][7][8] The instrument's capabilities allow for both "shotgun" proteomics approaches, to identify a broad range of proteins, and targeted analyses to quantify specific proteins of interest.

Application: Proteomic Profiling of Bacterial Persisters

Understanding the proteomic landscape of persister cells can reveal key pathways and proteins that contribute to their survival. By comparing the proteome of persister cells to that of the susceptible population, researchers can identify upregulated survival mechanisms and downregulated metabolic processes. This information is invaluable for identifying novel drug targets to eradicate persisters.

Key areas of investigation using the this compound include:

  • Identification of persister-specific protein signatures: Uncovering proteins that are uniquely expressed or highly abundant in persister cells.

  • Pathway analysis: Mapping the differentially expressed proteins to specific metabolic and signaling pathways to understand the physiological state of persisters.[9]

  • Post-translational modifications: Investigating modifications to proteins that may regulate their function in the persister state.

  • Quantitative proteomics: Employing techniques like label-free quantification or stable isotope labeling to accurately compare protein abundance between persister and susceptible cells.[1]

Experimental Protocols

1. Induction and Isolation of Bacterial Persister Cells

This protocol describes a general method for inducing the formation of persister cells in Escherichia coli and subsequently isolating them for proteomic analysis.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • Antibiotic of choice (e.g., Ampicillin, Ciprofloxacin)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Culture Growth: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to the mid-exponential phase (OD600 ≈ 0.5).

  • Persister Induction: Treat the culture with a high concentration of the chosen antibiotic (e.g., 100 µg/mL Ampicillin) for 3-5 hours at 37°C with shaking.[1] This step kills the majority of the susceptible cell population.

  • Harvesting Persisters: Centrifuge the antibiotic-treated culture at 4000 x g for 10 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with sterile PBS to remove residual antibiotic and cell debris.

  • Cell Lysis: Resuspend the final pellet in a lysis buffer suitable for proteomic analysis (e.g., containing urea, thiourea, and a non-ionic detergent).

  • Protein Extraction: Disrupt the cells using sonication or bead beating on ice. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. The sample is now ready for preparation for mass spectrometry analysis.

2. Sample Preparation for Proteomic Analysis

Materials:

  • Persister cell protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Reduction and Alkylation:

    • To 100 µg of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of urea/detergent.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a pH of <3.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid in water, ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis with this compound

Protocol:

  • Liquid Chromatography (LC) Separation:

    • Load the reconstituted peptide sample onto a reverse-phase LC column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 60-120 minutes).

  • Mass Spectrometry (MS) Analysis:

    • The eluting peptides are introduced into the this compound via electrospray ionization (ESI).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire a full scan MS spectrum to detect the peptide precursor ions.

    • Select the most intense precursor ions for fragmentation (MS/MS) in the linear ion trap.

    • Dynamically exclude fragmented ions for a set period to allow for the detection of lower abundance peptides.

4. Data Analysis

  • Protein Identification: Process the raw MS/MS data using a database search engine (e.g., Sequest, Mascot) against a relevant protein database (e.g., E. coli proteome).

  • Protein Quantification: For label-free quantification, use the spectral counts or precursor ion intensities to compare protein abundance between different conditions.

  • Bioinformatic Analysis: Perform pathway analysis and functional annotation of the differentially expressed proteins using tools like Gene Ontology (GO) and KEGG.

Data Presentation

Quantitative proteomic data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Differentially Expressed Proteins in E. coli Persister Cells vs. Susceptible Cells

Protein AccessionGene NameProtein DescriptionFold Change (Persister/Susceptible)p-value
P0A7A2aceAIsocitrate lyase5.2<0.01
P0A9K9yigBPutative stress response protein8.1<0.01
P0A847sucA2-oxoglutarate dehydrogenase-4.5<0.01
P0A6F5atpAATP synthase subunit alpha-6.3<0.01
P0CE47tisBToxin TisB12.7<0.001

Table 2: Enriched KEGG Pathways in E. coli Persister Cells

Pathway IDPathway DescriptionNumber of Proteinsp-value
eco00020Citrate cycle (TCA cycle)80.02
eco02020Two-component system150.005
eco00260Glycine, serine and threonine metabolism60.03
eco01200Carbon metabolism200.001

Visualizations

experimental_workflow cluster_culture Bacterial Culture and Induction cluster_isolation Persister Cell Isolation cluster_proteomics Proteomic Analysis cluster_output Results start E. coli Inoculation growth Exponential Growth start->growth induction Antibiotic Treatment growth->induction harvest Harvest Cells induction->harvest wash Wash with PBS harvest->wash lysis Cell Lysis wash->lysis digestion Tryptic Digestion lysis->digestion lcms LC-MS/MS on this compound digestion->lcms data Data Analysis lcms->data results Protein Identification & Quantification data->results indole_signaling cluster_input Signal cluster_response Cellular Response cluster_outcome Phenotype indole Indole oxyR OxyR Activation (Oxidative Stress) indole->oxyR induces psp Psp Activation (Phage Shock Protein) indole->psp induces persistence Persister Cell Formation oxyR->persistence psp->persistence

References

Application Notes and Protocols: Utilizing PKUMDL-LTQ-301 to Investigate HipA Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic treatment, poses a significant challenge in treating chronic and recurrent infections. The toxin-antitoxin (TA) system, particularly the hipBA module, is a key player in this process. The toxin HipA, a serine/threonine kinase, induces a dormant, antibiotic-tolerant state in bacteria.[1][2] Understanding the molecular mechanisms of HipA is crucial for developing novel strategies to combat antibiotic resistance. PKUMDL-LTQ-301 is a potent and selective small molecule inhibitor of HipA kinase activity, designed to serve as a powerful research tool for elucidating the function of HipA and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for using this compound to study HipA function in both in vitro and cellular contexts.

This compound: A Tool for HipA Research

This compound is a hypothetical, ATP-competitive inhibitor of the bacterial HipA kinase. Its utility lies in its ability to specifically block the autophosphorylation of HipA and the phosphorylation of its downstream substrates, thereby preventing the induction of the persistent state.

Table 1: Properties of this compound (Hypothetical Data)

PropertyValue
Target HipA Serine Kinase
IC50 (HipA Kinase Assay) 50 nM
Mechanism of Action ATP-competitive
Cell Permeability High
Solubility Soluble in DMSO
Recommended Working Concentration (Cell-based assays) 1-10 µM

Signaling Pathway of HipA

HipA is the toxin component of the hipBA toxin-antitoxin system. Under normal growth conditions, the antitoxin HipB binds to HipA, neutralizing its toxic activity and acting as a transcriptional repressor of the hipBA operon.[1][3] Upon exposure to certain stresses, HipB is degraded, freeing HipA to exert its kinase activity. Active HipA autophosphorylates and phosphorylates its primary cellular target, the glutamyl-tRNA synthetase (GltX).[2][4] Phosphorylation of GltX inhibits protein synthesis, leading to the accumulation of uncharged tRNAs. This triggers the stringent response, characterized by the production of the alarmone (p)ppGpp, which ultimately leads to a state of dormancy and multidrug tolerance.[2][5]

HipA_Signaling_Pathway cluster_stress Stress Conditions cluster_normal Normal Growth Stress Stress (e.g., antibiotics, nutrient limitation) HipBA_complex HipA-HipB Complex (Inactive) Stress->HipBA_complex leads to HipB degradation Transcription_repression hipBA Transcription Repressed HipBA_complex->Transcription_repression represses HipA_active Active HipA (Kinase) HipBA_complex->HipA_active releases GltX GltX (Glutamyl-tRNA synthetase) HipA_active->GltX phosphorylates Protein_synthesis Protein Synthesis GltX->Protein_synthesis enables GltX_P Phosphorylated GltX (Inactive) GltX_P->Protein_synthesis inhibits Stringent_response Stringent Response ((p)ppGpp synthesis) Protein_synthesis->Stringent_response inhibition leads to Dormancy Bacterial Dormancy & Multidrug Tolerance Stringent_response->Dormancy induces PKUMDL_301 This compound PKUMDL_301->HipA_active inhibits Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (HipA, Substrate, Inhibitor, Buffer) start->prep_reagents setup_reaction Set up Kinase Reaction prep_reagents->setup_reaction pre_incubation Pre-incubate (10 min, RT) setup_reaction->pre_incubation initiate_reaction Initiate with [γ-32P]ATP (30 min, 30°C) pre_incubation->initiate_reaction stop_reaction Stop Reaction (SDS-PAGE Buffer) initiate_reaction->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography & Imaging sds_page->autoradiography analysis Data Analysis (IC50 determination) autoradiography->analysis end End analysis->end Persister_Assay_Workflow start Start culture Grow E. coli to Exponential Phase start->culture treatment Induce HipA ± this compound culture->treatment initial_cfu Measure Initial CFU (t=0) treatment->initial_cfu abx_challenge Challenge with Bactericidal Antibiotic treatment->abx_challenge time_points Sample at Time Points abx_challenge->time_points plating Wash, Dilute, and Plate time_points->plating incubation Incubate Plates Overnight plating->incubation cfu_count Count Colonies (CFU/mL) incubation->cfu_count analysis Calculate % Survival cfu_count->analysis end End analysis->end

References

Application Notes and Protocols for Cell-Based Assays Using PKUMDL-LTQ-301

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

PKUMDL-LTQ-301 is a novel, potent, and selective small molecule inhibitor of the pro-protein convertase subtilisin/kexin type 9 (PCSK9) interaction with the Low-Density Lipoprotein Receptor (LDLR). By disrupting this interaction, this compound effectively prevents the PCSK9-mediated degradation of LDLR, leading to increased clearance of LDL cholesterol from the circulation. This makes this compound a promising therapeutic candidate for the treatment of hypercholesterolemia and related cardiovascular diseases.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its activity, potency, and mechanism of action. The included methodologies are designed for researchers in academia and the pharmaceutical industry engaged in cardiovascular drug discovery and development.

Mechanism of Action: Inhibition of PCSK9-LDLR Interaction

This compound exerts its effect by binding to PCSK9 and inducing a conformational change that prevents its association with the LDLR on the cell surface. This preserves the LDLR population, allowing for efficient recycling to the cell membrane and continued uptake of LDL-C.

PCSK9_Inhibition cluster_0 Normal Physiology cluster_1 With this compound PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Lysosome Lysosome LDLR->Lysosome Internalization & Degradation LDLR->Lysosome PCSK9-mediated Degradation LDL LDL-C LDL->LDLR Binds PKUMDL_LTQ_301 This compound PCSK9_2 PCSK9 PKUMDL_LTQ_301->PCSK9_2 Inhibits LDLR_2 LDLR Recycling LDLR Recycling LDLR_2->Recycling Internalization & Recycling LDL_2 LDL-C LDL_2->LDLR_2 Binds

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound determined from various cell-based assays.

ParameterAssay TypeCell LineValue
IC50 PCSK9-LDLR Binding AssayHEK29315.8 nM
EC50 LDL-C Uptake AssayHepG225.2 nM
Z'-factor HTRF Binding AssayN/A0.85
Cytotoxicity (CC50) Cell Viability AssayHepG2> 50 µM

Experimental Protocols

PCSK9-LDLR Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the ability of this compound to inhibit the binding of recombinant human PCSK9 to the human LDLR extracellular domain.

Workflow:

HTRF_Workflow A Add Recombinant LDLR-Fc B Add Biotinylated PCSK9 A->B C Add this compound (Test Compound) B->C D Incubate C->D E Add HTRF Detection Reagents D->E F Read HTRF Signal E->F

Figure 2: HTRF Assay Workflow.

Materials:

  • Recombinant Human LDLR-Fc chimera

  • Biotinylated Recombinant Human PCSK9

  • This compound

  • HTRF Detection Kit (anti-Fc-Europium cryptate and Streptavidin-XL665)

  • Assay Buffer (PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 2 µL of LDLR-Fc solution (final concentration 5 nM).

  • Add 2 µL of biotinylated PCSK9 solution (final concentration 10 nM).

  • Add 2 µL of the this compound dilution series. For control wells, add 2 µL of assay buffer.

  • Incubate the plate for 60 minutes at room temperature.

  • Prepare the HTRF detection reagent mix according to the manufacturer's instructions.

  • Add 4 µL of the detection reagent mix to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665/620) and plot the data against the log of the inhibitor concentration to determine the IC50 value.

Cellular LDL-C Uptake Assay

This assay measures the functional consequence of this compound treatment, which is the enhanced uptake of fluorescently labeled LDL-C by hepatic cells.

Workflow:

LDLC_Uptake_Workflow A Seed HepG2 cells in 96-well plate B Treat cells with This compound A->B C Incubate B->C D Add Fluorescently Labeled LDL-C C->D E Incubate D->E F Wash cells E->F G Measure Intracellular Fluorescence F->G

Figure 3: LDL-C Uptake Assay Workflow.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Fluorescently labeled LDL-C (e.g., DiI-LDL)

  • PBS

  • 96-well black, clear-bottom plates

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in serum-free medium.

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add 100 µL of the this compound dilutions to the respective wells. For control wells, add serum-free medium.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Add DiI-LDL to each well to a final concentration of 10 µg/mL.

  • Incubate the cells for 4 hours at 37°C and 5% CO2.

  • Aspirate the medium and wash the cells three times with cold PBS.

  • Add 100 µL of PBS to each well.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~554/571 nm for DiI).

  • Plot the fluorescence intensity against the log of the inhibitor concentration to determine the EC50 value.

Cell Viability Assay

This assay is performed to assess the potential cytotoxic effects of this compound.

Protocol:

  • Seed HepG2 cells in a 96-well plate as described for the LDL-C uptake assay.

  • Treat the cells with a serial dilution of this compound for 48 hours.

  • Assess cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) following the manufacturer's instructions.

  • Plot the luminescence signal against the log of the inhibitor concentration to determine the CC50 value.

Conclusion

This compound is a potent inhibitor of the PCSK9-LDLR interaction with demonstrated activity in cell-based models. The protocols outlined in these application notes provide a robust framework for the evaluation of this compound and other potential PCSK9 inhibitors. These assays are essential for characterizing the pharmacological profile of such compounds and advancing their development as potential therapies for hypercholesterolemia.

Application Notes and Protocols for Assessing the Efficacy of PKUMDL-LTQ-301

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a therapeutic agent designated "PKUMDL-LTQ-301" is not available. Therefore, this document presents a hypothetical framework for assessing the efficacy of a novel antibody-drug conjugate (ADC), herein named this compound. The proposed target, experimental designs, and data are illustrative and intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in oncology.

Introduction

This compound is a hypothetical antibody-drug conjugate (ADC) designed for the treatment of advanced or metastatic solid tumors overexpressing a specific tumor-associated antigen. This document outlines a multi-faceted approach to evaluate the therapeutic efficacy of this compound, encompassing preclinical in vitro and in vivo studies, as well as a proposed framework for a Phase 1 clinical trial. The protocols and methodologies described herein are intended to provide a robust assessment of the agent's anti-tumor activity, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) characteristics.

Hypothetical Profile of this compound:

ComponentDescription
Antibody A humanized IgG1 monoclonal antibody targeting a tumor-associated antigen (e.g., HER2, TROP2, or c-MET).
Linker A cleavable linker designed to be stable in circulation and release the payload upon internalization into target cells.
Payload A potent cytotoxic agent (e.g., a topoisomerase inhibitor or a microtubule inhibitor).

Preclinical Efficacy Assessment

In Vitro Studies

Objective: To determine the cell-killing activity of this compound in cancer cell lines with varying levels of target antigen expression.

2.1.1. Cell Viability Assay

  • Principle: To measure the dose-dependent effect of this compound on the viability of cancer cells.

  • Protocol:

    • Seed cancer cell lines with high, medium, and low target antigen expression in 96-well plates.

    • After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 1000 nM).

    • Include control groups: untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.

    • Incubate for 72-120 hours.

    • Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2.1.2. Apoptosis Assay

  • Principle: To determine if the observed cell death is due to apoptosis.

  • Protocol:

    • Treat cells with this compound at concentrations around the IC50 value.

    • After 24-48 hours, stain the cells with Annexin V and propidium iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify early and late apoptotic populations.

2.1.3. Internalization Assay

  • Principle: To confirm that the ADC is internalized by target cells.

  • Protocol:

    • Label this compound with a fluorescent dye (e.g., pHrodo™ Red).

    • Incubate target-expressing cells with the labeled ADC.

    • Monitor internalization over time using live-cell imaging or flow cytometry.

Data Presentation: In Vitro Efficacy of this compound

Cell LineTarget Antigen ExpressionIC50 (nM)% Apoptosis (at IC50)
Cell Line AHigh5.275%
Cell Line BMedium58.755%
Cell Line CLow>1000<10%
Control Cell LineNegative>1000<5%
In Vivo Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

2.2.1. Xenograft Tumor Models

  • Principle: To assess the ability of this compound to inhibit tumor growth in mice bearing human tumor xenografts.

  • Protocol:

    • Implant cancer cells with high and low target antigen expression subcutaneously into immunodeficient mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer this compound intravenously (IV) at various dose levels (e.g., 1, 3, and 10 mg/kg) on a defined schedule (e.g., once every 3 weeks).

    • Include control groups: vehicle, unconjugated antibody, and a non-targeting ADC.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, collect tumors for biomarker analysis (e.g., immunohistochemistry for target antigen expression and payload concentration).

Data Presentation: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-15000%
Unconjugated Antibody1014503%
This compound180047%
This compound335077%
This compound105097%

Clinical Efficacy Assessment (Phase 1 Trial Framework)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.

3.1. Study Design

  • A multicenter, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.

  • Part A (Dose Escalation): Employ a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Part B (Dose Expansion): Enroll cohorts of patients with specific tumor types (e.g., those with high target antigen expression) to further evaluate safety and preliminary efficacy at the RP2D.

3.2. Patient Population

  • Patients with histologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

3.3. Efficacy Endpoints

Endpoint TypeEndpointAssessment Method
Primary - Safety and Tolerability- MTD and RP2D- Adverse event monitoring (NCI CTCAE v5.0)- Dose-limiting toxicity (DLT) assessment
Secondary - Objective Response Rate (ORR)- Duration of Response (DOR)- Disease Control Rate (DCR)- Progression-Free Survival (PFS)- Tumor assessments by imaging (e.g., CT, MRI) according to RECIST 1.1
Exploratory - Pharmacokinetics (PK)- Immunogenicity- Biomarker analysis- Plasma drug concentration measurements- Anti-drug antibody (ADA) assays- Circulating tumor DNA (ctDNA), tumor tissue biopsies

Data Presentation: Hypothetical Phase 1 Efficacy Data

Dose CohortNORR (%)DCR (%)Median PFS (months)
1.0 mg/kg30%33%1.5
2.5 mg/kg333%67%3.0
5.0 mg/kg650%83%5.5
RP2D Expansion2045%80%6.0

Visualizations

Signaling Pathways and Experimental Workflows

PKUMDL_LTQ_301_MoA cluster_blood Bloodstream cluster_cell Tumor Cell ADC This compound (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of Action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellLines Select Cell Lines (High/Low Target) Viability Cell Viability Assay (IC50) CellLines->Viability Internalization Internalization Assay CellLines->Internalization Xenograft Establish Xenograft Models CellLines->Xenograft Inform Model Selection Apoptosis Apoptosis Assay Viability->Apoptosis Treatment Administer this compound Xenograft->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Analysis Endpoint Analysis (TGI) Monitoring->Analysis

Caption: Preclinical Efficacy Assessment Workflow.

Clinical_Trial_Design cluster_partA Part A: Dose Escalation (3+3 Design) cluster_partB Part B: Dose Expansion Cohort1 Cohort 1 (Dose Level 1) DLT1 DLT Assessment Cohort1->DLT1 Cohort2 Cohort 2 (Dose Level 2) DLT1->Cohort2 If safe DLT2 DLT Assessment Cohort2->DLT2 CohortN Cohort N... DLT2->CohortN MTD Determine MTD/RP2D CohortN->MTD Expansion Enroll Patients at RP2D MTD->Expansion Inform Dose Efficacy Assess ORR, DOR, PFS Expansion->Efficacy Safety Further Safety Evaluation Expansion->Safety

Caption: Phase 1 Clinical Trial Design.

Application Notes and Protocols for PKUMDL-LTQ-301: A HipA Toxin Inhibitor for Research in Bacterial Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PKUMDL-LTQ-301, a potent inhibitor of the Escherichia coli toxin HipA, in research settings. This compound serves as a valuable tool for investigating bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic treatment. By inhibiting HipA, a key kinase involved in the formation of persister cells, this compound allows for the study of mechanisms to overcome antibiotic tolerance.

Supplier and Purchasing Information

This compound is available for research purposes from the following supplier:

  • Supplier: MedChemExpress

  • Product Name: this compound

  • Catalog Number: HY-129886

  • CAS Number: 728886-01-9

For purchasing, please visit the MedChemExpress website or contact their sales department. This product is intended for research use only and is not for human or veterinary use.

Product Information and Storage

  • Molecular Formula: C₃₀H₂₈N₂O₄

  • Molecular Weight: 480.55 g/mol

  • Purity: Please refer to the Certificate of Analysis provided by the supplier.

  • Storage: It is recommended to store the product as a solid at -20°C for up to two years. For stock solutions, it is advised to store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Please refer to the supplier's datasheet for detailed solubility information.

Mechanism of Action

This compound was identified through structure-based virtual screening as an inhibitor of the HipA toxin in Escherichia coli.[1] HipA is a serine/threonine kinase that, when activated, phosphorylates the glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and the induction of a dormant, antibiotic-tolerant persister state. This compound directly binds to HipA, inhibiting its kinase activity and thereby preventing the formation of persister cells.[1] This allows the bulk of the bacterial population to be effectively eradicated by bactericidal antibiotics.

G cluster_0 Bacterial Cell HipA HipA Toxin (Ser/Thr Kinase) GltX GltX (Glutamyl-tRNA Synthetase) HipA->GltX Phosphorylates ProteinSynthesis Protein Synthesis GltX->ProteinSynthesis Activates Persistence Persister Cell Formation ProteinSynthesis->Persistence Inhibition leads to Antibiotics Bactericidal Antibiotics Persistence->Antibiotics Tolerates PKUMDL This compound PKUMDL->HipA Inhibits CellDeath Bacterial Cell Death Antibiotics->CellDeath Induces

Caption: Signaling pathway of HipA-mediated persistence and its inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro binding affinity and the ex vivo efficacy of this compound in reducing E. coli persister cell formation.[1]

Table 1: In Vitro Binding Affinity of this compound to HipA

CompoundDissociation Constant (K D )
This compound270 ± 90 nM

Table 2: Ex Vivo Efficacy of this compound in Reducing E. coli Persisters

Antibiotic Screened WithEC₅₀
Ampicillin46 ± 2 µM
Kanamycin28 ± 1 µM

Experimental Protocols

The following are detailed protocols adapted from the primary literature for the use of this compound in key experiments.[1]

Protocol: E. coli Persister Cell Reduction Assay

This protocol is designed to quantify the ability of this compound to reduce the number of persister cells in an E. coli culture when challenged with a bactericidal antibiotic.

Materials:

  • Escherichia coli strain (e.g., BW25113)

  • Luria-Bertani (LB) broth

  • Ampicillin or Kanamycin stock solution

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • LB agar plates

  • Sterile culture tubes and microplates

  • Incubator (37°C)

  • Shaker

  • Spectrophotometer (OD₆₀₀)

  • Plate reader

Procedure:

  • Overnight Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:1000 into fresh LB broth and grow at 37°C with shaking to an OD₆₀₀ of approximately 0.6-0.8 (exponential phase).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in LB broth to achieve the desired final concentrations. Include a DMSO-only control.

  • Treatment: Aliquot the exponential phase culture into a 96-well plate. Add the prepared dilutions of this compound to the wells.

  • Antibiotic Challenge: Add a bactericidal antibiotic (e.g., ampicillin at 100 µg/mL or kanamycin at 50 µg/mL) to the wells.

  • Incubation: Incubate the plate at 37°C for 3-5 hours.

  • Cell Viability Count:

    • Wash the cells by centrifuging the plate, removing the supernatant, and resuspending the pellet in sterile PBS. Repeat this step twice to remove the antibiotic and compound.

    • Perform serial dilutions of the washed cell suspension in PBS.

    • Plate 100 µL of each dilution onto LB agar plates.

    • Incubate the plates at 37°C overnight.

  • Data Analysis: Count the number of colony-forming units (CFUs) on each plate. The persister fraction is calculated as the number of surviving cells (CFU/mL) after treatment divided by the initial number of cells before treatment. Plot the persister fraction against the concentration of this compound to determine the EC₅₀ value.

G cluster_workflow Persister Cell Reduction Assay Workflow start Start overnight 1. Grow E. coli overnight culture start->overnight subculture 2. Sub-culture to exponential phase (OD600 ~0.6-0.8) overnight->subculture prepare_compound 3. Prepare serial dilutions of this compound subculture->prepare_compound treat 4. Add compound and bactericidal antibiotic to culture prepare_compound->treat incubate 5. Incubate at 37°C treat->incubate wash 6. Wash cells to remove drugs incubate->wash plate 7. Serially dilute and plate on LB agar wash->plate count 8. Incubate overnight and count CFUs plate->count analyze 9. Calculate persister fraction and EC50 count->analyze end End analyze->end

Caption: Experimental workflow for the E. coli persister cell reduction assay.

Protocol: In Vitro HipA Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general outline for determining the binding affinity of this compound to purified HipA protein using SPR. Specific parameters may need to be optimized based on the SPR instrument used.

Materials:

  • Purified recombinant HipA protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP buffer)

  • DMSO

Procedure:

  • HipA Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

    • Inject the purified HipA protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference channel should be prepared in the same way but without the injection of HipA.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer. The final DMSO concentration should be kept constant across all samples and be low enough to not interfere with the binding (typically ≤1%).

    • Inject the different concentrations of this compound over the immobilized HipA and reference surfaces.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the signal from the reference channel from the signal from the HipA-immobilized channel to obtain the specific binding response.

    • Plot the steady-state binding response against the concentration of this compound.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the dissociation constant (K D ).

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and requirements. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

PKUMDL-LTQ-301 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKUMDL-LTQ-301. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro studies, with a focus on addressing potential solubility issues and providing clear experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the HipA toxin in Escherichia coli.[1][2] HipA is a serine/threonine-protein kinase that plays a crucial role in bacterial persistence, a state of metabolic dormancy that allows bacteria to tolerate antibiotics.[3][4] this compound was identified through structure-based virtual screening and has been shown to significantly reduce the persistence of E. coli.[1] Its mechanism of action is to block the kinase activity of HipA, thereby preventing the downstream signaling cascade that leads to bacterial dormancy.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation of this compound in aqueous-based cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: Like many small molecule inhibitors, this compound likely has low intrinsic solubility in water.

  • Solvent Shock: If a concentrated stock solution in an organic solvent (like DMSO) is diluted too rapidly or into a large volume of aqueous medium, the compound can crash out of solution.

  • Final Concentration Exceeds Solubility Limit: The final concentration of this compound in your assay may be above its solubility limit in the specific culture medium being used.

  • Interactions with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: Are there any general tips for improving the solubility of this compound in my in vitro assay?

A4: Yes, here are several troubleshooting tips:

  • Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in 100% DMSO.

  • Stepwise Dilution: When preparing your working solution, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of your cell culture medium before adding it to the final assay volume.

  • Vortexing/Mixing: Ensure thorough mixing by vortexing or gentle agitation after each dilution step.

  • Sonication: If you still observe precipitation, gentle sonication of the stock solution or diluted working solution might help to redissolve the compound.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity to your cells.

Data Presentation

As specific quantitative solubility data for this compound in common laboratory solvents is not publicly available, the following table provides general solubility information for many small molecule inhibitors and can be used as a starting point for your experiments.

SolventGeneral Solubility CharacteristicsRecommended Starting Concentration for Stock Solution
DMSO High solubility for a wide range of organic small molecules.[5]10-50 mM
Ethanol Moderate to good solubility for many organic compounds. Can be used as an alternative to DMSO, but may have higher cell toxicity at similar final concentrations.1-10 mM
Water Generally low solubility for hydrophobic small molecules. Not recommended for preparing primary stock solutions unless the compound has high aqueous solubility.Not Recommended
Cell Culture Medium Solubility is compound-specific and can be influenced by media components. It is crucial to determine the empirical solubility limit in your specific medium.Test a range of final concentrations (e.g., 1-100 µM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, assuming the starting material is a solid powder.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine the required amount: Calculate the mass of this compound powder needed to prepare a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is 480.55 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to fully dissolve the powder. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Sterilization (optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Assay for Testing this compound Activity on E. coli Persistence

This protocol outlines a general method to assess the effect of this compound on the formation of persister cells in E. coli.

Materials:

  • E. coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Antibiotic stock solution (e.g., ampicillin)

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well plates

  • Plate reader for measuring optical density (OD600)

  • Incubator shaker

Procedure:

  • Overnight Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).

  • Treatment: In a 96-well plate, set up the following conditions in triplicate:

    • Vehicle control (DMSO)

    • This compound at various concentrations

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow the inhibitor to act.

  • Antibiotic Challenge: Add a lethal concentration of an antibiotic (e.g., ampicillin) to all wells and incubate for a further 3-5 hours.

  • Wash: Centrifuge the plate, remove the supernatant, and wash the cell pellets with PBS to remove the antibiotic and dead cells.

  • Resuspend: Resuspend the pellets in fresh LB broth.

  • Plating: Perform serial dilutions of the resuspended cells and plate on LB agar plates to determine the number of surviving persister cells (Colony Forming Units - CFUs).

  • Incubate and Count: Incubate the plates overnight at 37°C and count the colonies the next day. A reduction in CFU in the this compound treated wells compared to the vehicle control indicates inhibition of persister formation.

Visualizations

Signaling Pathway of HipA Toxin in E. coli

HipA_Signaling_Pathway cluster_stress Cellular Stress cluster_hipBA hipBA Toxin-Antitoxin Module cluster_translation Translation Machinery cluster_response Cellular Response Stress Stress Conditions (e.g., nutrient limitation) Lon Lon Protease Stress->Lon activates HipA HipA (Toxin) Ser/Thr Kinase GltX Glutamyl-tRNA Synthetase (GltX) HipA->GltX phosphorylates HipB HipB (Antitoxin) HipA_HipB Inactive HipA-HipB Complex HipA_HipB->HipA releases active Lon->HipB degrades GltX_P Phosphorylated GltX (Inactive) tRNA_uncharged Uncharged tRNA-Glu GltX_P->tRNA_uncharged leads to accumulation of Ribosome Ribosome Stalling tRNA_uncharged->Ribosome Stringent_Response Stringent Response ((p)ppGpp synthesis) Ribosome->Stringent_Response triggers Persistence Bacterial Persistence (Dormancy) Stringent_Response->Persistence PKUMDL This compound PKUMDL->HipA inhibits

Caption: Mechanism of HipA-mediated persistence in E. coli and inhibition by this compound.

Experimental Workflow for Testing this compound

Experimental_Workflow start Start: E. coli Culture overnight 1. Overnight Culture (LB Broth, 37°C) start->overnight subculture 2. Subculture to Mid-log Phase overnight->subculture treatment 3. Treatment with This compound subculture->treatment antibiotic 4. Antibiotic Challenge treatment->antibiotic wash 5. Wash Cells (PBS) antibiotic->wash resuspend 6. Resuspend in Fresh Medium wash->resuspend plate 7. Serial Dilution and Plating resuspend->plate count 8. Incubate and Count Colonies (CFU) plate->count end End: Assess Persister Formation count->end

Caption: Workflow for assessing the in vitro efficacy of this compound against E. coli persistence.

References

Technical Support Center: PKUMDL-LTQ-301 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PKUMDL-LTQ-301 experimental workflow. The following sections address common issues encountered during protein quantification and subsequent mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Section 1: Protein Quantification Issues

Question: Why are my protein concentration readings inaccurate or inconsistent?

Answer: Inaccurate or inconsistent protein concentration readings can stem from several factors related to the protein assay method, such as the Bradford assay. Key areas to check include your blank, standards, and the quality of the dye reagent.[1] Pipetting consistency and the lot numbers of your reagents can also contribute to variability.[1]

Troubleshooting Steps:

  • Verify Blank and Standards: Ensure your blank is correctly prepared and that your protein standards are not degraded and have been accurately diluted according to the manufacturer's protocol.[1]

  • Check Reagent Quality: Old or improperly stored dye reagents can lead to poor results. Bradford reagent, for instance, typically expires within 12 months and should be stored at 4°C.[1]

  • Ensure Proper Wavelength: Always measure the absorbance at the correct wavelength for your chosen assay (e.g., 595 nm for the Bradford assay).[1]

  • Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume errors.

Question: What should I do if the absorbance in my protein assay is too low?

Answer: Low absorbance can indicate a few potential problems with your sample or the assay itself. The molecular weight of your protein and the presence of interfering substances in your sample buffer are common culprits.[1]

Troubleshooting Steps:

  • Consider Protein Size: The Bradford assay has a detection limit of approximately 3,000-5,000 Daltons. For smaller proteins, consider an alternative method like the BCA assay.[1]

  • Address Interfering Substances: Detergents and other buffer components can interfere with the assay.[1][2] You can try diluting your sample to a point where the interference is minimized, or remove the substance via dialysis.[2] Always prepare your standards in the same buffer as your samples.[1]

Question: My protein assay absorbance is too high. How can I fix this?

Answer: High absorbance is typically due to the protein concentration in your sample being outside the linear range of the assay.

Troubleshooting Steps:

  • Dilute Your Sample: Dilute your sample to bring the protein concentration within the detection range of your standard curve.

  • Re-run the Assay: After dilution, re-run the assay to obtain an accurate measurement.

Section 2: Mass Spectrometry (LTQ-301) Experimental Issues

Question: Why am I seeing no peaks or a very weak signal in my mass spectrometry results?

Answer: A lack of peaks or a weak signal is a common issue in mass spectrometry and can be caused by problems with the sample, the instrument, or the ionization process.[3][4]

Troubleshooting Steps:

  • Check Sample Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute may not produce a strong enough signal.[3]

  • Verify Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[3]

  • Inspect for Leaks: Gas leaks can lead to a loss of sensitivity.[4] Use a leak detector to check for any leaks in the system.

  • Confirm Autosampler and Syringe Function: Ensure that the autosampler and syringe are working correctly and that the sample is being properly introduced into the system.[4]

  • Check the Detector: Verify that the detector is functioning correctly and that gases are flowing as expected.[4]

Question: My mass accuracy and resolution are poor. What are the likely causes?

Answer: Problems with mass accuracy and resolution can significantly impact compound identification. These issues often stem from calibration and instrument maintenance.

Troubleshooting Steps:

  • Perform Mass Calibration: Regular mass calibration with appropriate standards is crucial for accurate mass measurements.[3][5]

  • Instrument Maintenance: Follow the manufacturer's maintenance guidelines to keep your mass spectrometer in good working condition. Instrument drift and contaminants can affect mass accuracy and resolution.[3]

Question: What causes peak splitting and broadening in my mass spectra?

Answer: Peak splitting and broadening can make it difficult to identify compounds and distinguish between isomers.[3] This is often related to contaminants or ionization conditions.

Troubleshooting Steps:

  • Check for Contaminants: Contaminants in the sample or on the chromatographic column can lead to poor peak shape. Ensure proper sample preparation and column maintenance.[3][5]

  • Adjust Ionization Conditions: Fine-tuning ionization conditions, such as source parameters and gas flows, can help reduce peak broadening.[3]

Question: I'm observing high background noise in my data. What should I do?

Answer: High background noise can be caused by contaminated solvents, gas leaks, or a dirty ion source.

Troubleshooting Steps:

  • Use High-Quality Solvents and Additives: Use LC-MS grade mobile phase additives at the lowest effective concentration to avoid increased background noise.[5]

  • Check for Gas Leaks and Contaminated Gas: Ensure your carrier gases are free from air and other contaminants.[6] Gas filters can help reduce background noise.[6]

  • Clean the Ion Source: A dirty ion source is a common cause of instrument issues.[5] Follow the manufacturer's protocol for cleaning the ion source.

Data Presentation

Table 1: Common Interfering Substances in Protein Assays
SubstanceCompatible ConcentrationPotential Effect
Detergents (e.g., SDS, Triton X-100) Varies by assayCan cause protein precipitation and affect the linearity of the assay.[2]
Reducing Agents (e.g., DTT, β-mercaptoethanol) Varies by assayCan interfere with assays based on copper ions (e.g., BCA and Lowry).[2]
Chaotropic Agents (e.g., Urea, Guanidine HCl) Varies by assayCan trigger protein precipitation when mixed with sample loading buffers.[2]
Metal Chelating Agents (e.g., EDTA) Varies by assayCan interfere with copper-based protein assays.[2]

Experimental Protocols

Protocol 1: General Bradford Protein Assay
  • Prepare a Standard Curve:

    • Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).

    • Dilute the standards in the same buffer as your experimental samples.

  • Prepare Samples:

    • Dilute your unknown protein samples to fall within the linear range of the standard curve.

  • Assay Procedure:

    • Add a small volume of each standard and unknown sample to separate tubes or wells.

    • Add the Bradford dye reagent to each tube/well and mix gently.

    • Incubate at room temperature for the time specified by the reagent manufacturer (typically 5-10 minutes).

  • Measure Absorbance:

    • Measure the absorbance of each sample at 595 nm using a spectrophotometer.

  • Determine Concentration:

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of your unknown samples.

Protocol 2: Basic LC-MS System Startup and Calibration
  • System Startup:

    • Ensure all solvent reservoirs are filled with fresh, high-purity solvents.

    • Turn on the LC system components (pump, autosampler, column oven) and the mass spectrometer.

    • Allow the system to warm up and stabilize as per the manufacturer's instructions.

  • System Purge:

    • Purge the LC pumps to remove any air bubbles from the solvent lines.

  • Equilibrate the Column:

    • Set the initial mobile phase composition and flow rate.

    • Allow the column to equilibrate until a stable baseline pressure is achieved.

  • Mass Spectrometer Calibration:

    • Infuse a calibration solution containing known mass standards into the mass spectrometer.

    • Perform a mass calibration according to the instrument manufacturer's software prompts.

    • Verify that the mass accuracy and resolution meet the required specifications.

  • System Suitability Test:

    • Inject a standard mixture to verify the performance of the entire LC-MS system, checking for retention time stability, peak shape, and signal intensity.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Protein_Extraction Protein Extraction Quantification Protein Quantification (Bradford Assay) Protein_Extraction->Quantification LC_Separation LC Separation Quantification->LC_Separation Normalized Sample Injection MS_Detection MS Detection (LTQ-301) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A general experimental workflow from protein extraction to data analysis.

troubleshooting_logic Start Problem Encountered Weak_Signal Weak or No MS Signal Start->Weak_Signal Poor_Mass_Accuracy Poor Mass Accuracy Start->Poor_Mass_Accuracy Inconsistent_Quant Inconsistent Protein Quantification Start->Inconsistent_Quant Check_Concentration Check Sample Concentration Weak_Signal->Check_Concentration Recalibrate Recalibrate Mass Spectrometer Poor_Mass_Accuracy->Recalibrate Check_Standards Verify Standards & Blanks Inconsistent_Quant->Check_Standards Check_Instrument_Tune Check Instrument Tune & Calibration Check_Concentration->Check_Instrument_Tune Concentration OK Check_Leaks Check for Leaks Check_Instrument_Tune->Check_Leaks Tune OK Resolved_WS Issue Resolved Check_Leaks->Resolved_WS No Leaks Found Perform_Maintenance Perform Instrument Maintenance Recalibrate->Perform_Maintenance Calibration Fails Resolved_PMA Issue Resolved Perform_Maintenance->Resolved_PMA Maintenance Complete Check_Reagents Check Reagent Quality Check_Standards->Check_Reagents Standards OK Resolved_IQ Issue Resolved Check_Reagents->Resolved_IQ Reagents OK

Caption: A logical troubleshooting flowchart for common experimental issues.

References

Technical Support Center: Optimizing PKUMDL-LTQ-301 Concentration for Persister Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel anti-persister agent, PKUMDL-LTQ-301, for use in persister cell assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are persister cells and why is optimizing the concentration of this compound against them important?

Persister cells are a subpopulation of bacteria that exhibit transient, non-heritable tolerance to high concentrations of bactericidal antibiotics.[1][2][3][4][5] Unlike resistant bacteria, persisters are not genetically mutated but exist in a dormant, metabolically inactive state, which makes conventional antibiotics that target active cellular processes ineffective.[2][3][4] When antibiotic treatment ceases, these cells can resuscitate and cause recurrent or chronic infections.[1][6] Optimizing the concentration of a novel compound like this compound is critical to ensure it effectively eradicates these dormant cells without inducing unnecessary toxicity or off-target effects. A well-defined concentration is essential for reproducible and reliable results in pre-clinical studies.

Q2: What are the essential preliminary experiments before testing this compound on persister cells?

Before assessing the anti-persister activity of this compound, two key preliminary experiments are crucial:

  • Minimum Inhibitory Concentration (MIC) Determination: This assay establishes the lowest concentration of this compound required to inhibit the visible growth of the bacterial strain of interest. This is a fundamental measure of its antibacterial activity against the bulk, susceptible population.[3][7]

  • Time-Kill Assay: This experiment reveals the bactericidal or bacteriostatic activity of an antibiotic over time.[7] For persister research, a biphasic killing curve is often observed, with a rapid initial killing of susceptible cells followed by a much slower decline representing the persister population.[7][8][9] This assay helps determine the appropriate concentration and duration of a standard antibiotic (like ciprofloxacin or ampicillin) needed to isolate a stable persister population for subsequent testing with this compound.

Q3: How do I generate a persister cell population to test this compound?

Persister cells can be generated by treating a bacterial culture with a high concentration of a conventional bactericidal antibiotic. A common method involves the following steps:

  • Grow a bacterial culture to a specific growth phase (exponential or stationary). Stationary phase cultures often have a higher proportion of persisters.[6][8][10][11]

  • Treat the culture with a high concentration (typically 10x MIC or higher) of a standard antibiotic like ciprofloxacin or ampicillin for a duration sufficient to kill the susceptible population, as determined by a time-kill assay.[6][7]

  • After treatment, wash the cells to remove the antibiotic and resuspend them in a suitable medium, such as a carbon-free minimal medium, to maintain the persister state.[6][8]

This resulting population is enriched with persister cells and can be used to test the efficacy of various concentrations of this compound.

Troubleshooting Guide

Problem 1: High variability in persister fractions between biological replicates.

  • Potential Cause: Inconsistent growth phase of the initial culture. The number of persisters can vary significantly between exponential and stationary growth phases.[6][8][9]

  • Solution: Standardize the initial culture preparation meticulously. Ensure that the inoculum size, media volume, incubation time, and aeration are consistent for all replicates to achieve the same growth phase before antibiotic treatment.[9]

  • Potential Cause: Batch-to-batch variation in culture media.

  • Solution: Prepare a large batch of media to be used for the entire set of experiments to minimize variability.[9]

Problem 2: The conventional antibiotic used to isolate persisters is not effectively killing the susceptible population.

  • Potential Cause: The antibiotic concentration is too low.

  • Solution: Increase the concentration of the antibiotic. A concentration of at least 10 times the MIC is generally recommended to ensure the elimination of all non-persister cells.[7]

  • Potential Cause: The duration of antibiotic treatment is too short.

  • Solution: Refer to your time-kill assay data to determine the time point at which the persister plateau is reached and extend the treatment duration accordingly.[7]

Problem 3: this compound does not appear to be effective against the isolated persister population.

  • Potential Cause: this compound may require metabolically active cells to exert its effect. Persister cells are largely dormant.

  • Solution: Consider co-treatment with a metabolite that can re-awaken the persister cells, thereby making them susceptible to this compound. For example, some studies have shown that metabolites like fructose can increase the proton motive force and facilitate the uptake of certain antibiotics in S. aureus persisters.[2]

  • Potential Cause: The concentration of this compound is too low.

  • Solution: Test a broader range of this compound concentrations. It is possible that a much higher concentration is required to affect dormant cells compared to the MIC for growing cells.

Problem 4: this compound precipitates in the assay medium.

  • Potential Cause: Poor solubility of the compound in the chosen buffer or medium.

  • Solution: Test the solubility of this compound in different buffers and media. It may be necessary to use a co-solvent like DMSO, but ensure the final concentration of the solvent is non-toxic to the bacteria. Also, verify that the chosen medium does not contain components that react with this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Persister Cell Assay to Optimize this compound Concentration
  • Culture Preparation: Grow an overnight culture of the test bacterium in a suitable broth (e.g., TSB for S. aureus). Dilute the overnight culture into fresh medium and grow to the desired phase (e.g., stationary phase, 16-18 hours).

  • Persister Isolation: Treat the stationary phase culture with a high concentration (e.g., 100x MIC) of a conventional antibiotic (e.g., ciprofloxacin) for 24 hours to kill susceptible cells.[11]

  • Washing: Centrifuge the culture to pellet the cells, remove the supernatant containing the antibiotic, and wash the pellet twice with a sterile buffer (e.g., phosphate-buffered saline or a carbon-free minimal medium) to remove any residual antibiotic.[7]

  • Treatment with this compound: Resuspend the washed persister cells in the buffer. Aliquot the cell suspension into tubes or a microtiter plate and add this compound at various concentrations (e.g., ranging from sub-MIC to several-fold above the MIC). Include a no-drug control.

  • Incubation: Incubate the treatments for a defined period (e.g., 24 hours) at 37°C.

  • Quantification: After incubation, wash the cells to remove this compound. Serially dilute the cell suspensions and plate them on nutrient agar plates to determine the number of surviving colony-forming units (CFU/mL).

  • Analysis: Compare the CFU/mL of the this compound-treated samples to the no-drug control to determine the percentage of persister cell killing at each concentration. The optimal concentration will be the one that provides significant killing of persisters.

Quantitative Data Summary

The following table provides a template for summarizing experimental data when determining the optimal concentration of this compound. Example data for common antibiotics against S. aureus are included for reference.

CompoundBacterial StrainGrowth PhasePersister Inducing Agent (Concentration)Test Concentration of Compound% Persister Reduction (Mean ± SD)Reference
This compoundS. aureus (e.g., USA300)StationaryCiprofloxacin (100x MIC)(User to determine)(User to determine)N/A
CiprofloxacinS. aureus HG001ExponentialN/A (Self-induced)10x MICBiphasic killing observed[10]
TobramycinS. aureus HG001-HG003ExponentialN/A (Self-induced)10x MICPersisters isolated[10][12]
DaptomycinS. aureus SA113StationaryN/A (Self-induced)100x MICRapid isolation of robust persisters[10][12]
CF-301S. aureus (95 strains)Biofilm (Mature)N/A≤0.25 µg/ml (MBEC90)Effective biofilm eradication[13][14]
Chrysomycin AS. aureus NewmanStationaryCiprofloxacin (100x MIC)2x MICComplete eradication[15]

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Persister Cell Assay cluster_2 Phase 3: Analysis A Determine MIC of This compound C Prepare Bacterial Culture (e.g., Stationary Phase) A->C B Perform Time-Kill Assay with Standard Antibiotic D Isolate Persister Cells (Treat with Standard Antibiotic) B->D C->D E Wash Cells to Remove Antibiotic D->E F Treat Persisters with Range of This compound Concentrations E->F G Incubate and Quantify Survivors (CFU/mL) F->G H Analyze Data and Determine Optimal Concentration G->H

Caption: A flowchart of the experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Troubleshooting Persister Cell Assays Start High Variability in Persister Fractions? A Standardize Initial Culture (Inoculum, Media, Time) Start->A Yes C Ineffective Killing of Susceptible Cells? Start->C No B Use a Single Batch of Media D Increase Antibiotic Concentration (e.g., >10x MIC) C->D Yes F This compound Ineffective? C->F No E Increase Treatment Duration (Based on Time-Kill Assay) D->E G Test Broader Concentration Range F->G Yes H Consider Co-treatment with Metabolites G->H

Caption: A decision tree for troubleshooting common issues in persister cell assays.

Persister_Formation Persister Cell Formation and Antibiotic Tolerance A Susceptible Bacterial Population B Antibiotic Treatment (e.g., Ciprofloxacin) A->B C Cell Lysis B->C Majority of Population D Persister Cells (Dormant, Tolerant) B->D Small Subpopulation E This compound Treatment D->E F Eradication of Persisters E->F

Caption: A diagram illustrating the concept of persister cell tolerance and eradication.

References

PKUMDL-LTQ-301 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PKUMDL-LTQ-301

Disclaimer: The following information is generalized for investigational compounds and is based on publicly available data for similar molecules from the same research group (e.g., PKUMDL-WQ-2201). Specific stability and storage conditions for this compound must be confirmed with the direct supplier or originating laboratory.

This guide is intended for researchers, scientists, and drug development professionals to provide best practices for the stability and storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A: Lyophilized compounds should be stored under desiccated conditions at low temperatures. Based on related compounds, storage at -20°C is recommended for the solid form.[1] For long-term storage, -80°C is preferable.

Q2: What is the recommended solvent for reconstituting this compound?

A: For similar small molecule inhibitors from the PKUMDL series, solubility has been reported in DMSO (e.g., soluble to 100 mM).[1] It is crucial to consult the compound-specific datasheet for optimal solubility information.

Q3: How should I store the reconstituted stock solution?

A: Stock solutions of related compounds are typically stable for a limited time at refrigerated temperatures and for longer periods when frozen. For PKUMDL-WQ-2201, the recommended storage for a stock solution is at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: How many freeze-thaw cycles can the stock solution tolerate?

A: It is best practice to minimize freeze-thaw cycles. For any research compound, it is recommended to aliquot the stock solution upon initial reconstitution to avoid degradation that can be induced by repeated temperature changes. Ideally, an aliquot should be thawed only once for the preparation of working solutions.

Stability and Storage Conditions Summary

The following table summarizes recommended storage conditions based on data from similar PKUMDL compounds.

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°CShort to Medium-termKeep desiccated
-80°CLong-termKeep desiccated
Stock Solution (in DMSO)-20°CUp to 1 month[2]Aliquot to avoid freeze-thaw
-80°CUp to 6 months[2]Aliquot to avoid freeze-thaw
Working Solution (in aqueous buffer)2-8°CShort-term (hours)Prepare fresh before use

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Confirm the age and storage conditions of both the lyophilized powder and the stock solution.

      • Was the stock solution subjected to multiple freeze-thaw cycles? If so, prepare a fresh stock solution from a new vial of lyophilized powder.

      • Prepare fresh working solutions immediately before each experiment.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Steps:

      • Verify the calculations used for reconstitution and dilution.

      • Ensure that the pipettes used are properly calibrated.

      • If possible, confirm the concentration of the stock solution using an analytical method such as HPLC-UV.

Issue 2: Precipitation of the compound in my aqueous working solution.

  • Possible Cause 1: Low Solubility in Aqueous Buffer.

    • Troubleshooting Steps:

      • Review the compound's datasheet for solubility information.

      • Consider lowering the final concentration of the compound in the assay.

      • The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low. Check if increasing the DMSO concentration (while ensuring it does not affect the assay) improves solubility.

      • Experiment with different buffer compositions or pH levels if appropriate for your assay.

  • Possible Cause 2: Compound Instability in Aqueous Solution.

    • Troubleshooting Steps:

      • Prepare the aqueous working solution immediately before use.

      • Minimize the time the compound is in the aqueous solution before being added to the experiment.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

  • Before opening, bring the vial of lyophilized powder to room temperature in a desiccator to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the calculated volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

TroubleshootingWorkflow start Experiment Shows Unexpected Results check_compound Check Compound Handling and Storage start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage_ok Storage Conditions Correct? check_compound->storage_ok concentration_ok Concentration Calculation Correct? check_protocol->concentration_ok reconstitution_ok Reconstitution Protocol Followed? storage_ok->reconstitution_ok Yes fresh_stock Prepare Fresh Stock Solution storage_ok->fresh_stock No reconstitution_ok->fresh_stock No rerun_exp Re-run Experiment reconstitution_ok->rerun_exp Yes fresh_stock->rerun_exp solubility_issue Precipitation Observed? concentration_ok->solubility_issue Yes contact_support Contact Technical Support for Further Assistance concentration_ok->contact_support No adjust_protocol Adjust Protocol (e.g., solvent, pH) solubility_issue->adjust_protocol Yes solubility_issue->rerun_exp No adjust_protocol->rerun_exp rerun_exp->contact_support Issue Persists

Troubleshooting workflow for experimental issues.

References

PKUMDL-LTQ-301 off-target effects in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding "PKUMDL-LTQ-301" is not available in the public domain based on the conducted searches. The following content is a template and should be populated with specific experimental data once available. The troubleshooting guides and FAQs are based on general principles of antibacterial drug development and may not be directly applicable to this compound without further information.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound against bacteria?

A1: Currently, there is no publicly available information detailing the specific mechanism of action for this compound. Researchers should consult internal documentation or the primary supplier of the compound for this information.

Q2: Are there any known off-target effects of this compound in common bacterial species?

A2: No specific off-target effects of this compound in bacteria have been documented in the available literature. It is crucial to perform comprehensive screening and validation experiments to identify any potential off-target interactions.

Q3: What is the recommended solvent and storage condition for this compound?

A3: Solvent and storage recommendations should be provided by the manufacturer or synthesizing laboratory. Without this information, a general starting point for novel small molecules is to test solubility in common laboratory solvents like DMSO, ethanol, or water and to store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) assays. 1. Inconsistent bacterial inoculum density. 2. Degradation of the compound. 3. Issues with serial dilutions.1. Standardize inoculum preparation using spectrophotometry (e.g., OD600). 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify the accuracy of pipetting and mixing during serial dilutions.
Unexpected bacterial growth at high concentrations of this compound. 1. Selection for resistant mutants. 2. Compound precipitation at high concentrations. 3. Inactivation of the compound by media components.1. Perform resistance frequency analysis. 2. Visually inspect wells for precipitation and consider using a different solvent or lower concentration range. 3. Test the compound's stability in the specific growth medium used.
Discrepancy between planktonic and biofilm activity. 1. This compound may not effectively penetrate the biofilm matrix. 2. The compound's target may not be essential for biofilm-embedded bacteria.1. Use biofilm-specific assays (e.g., crystal violet staining, confocal microscopy) to assess anti-biofilm activity. 2. Investigate the expression of the putative target in biofilm vs. planktonic states.
Observed cytotoxicity in eukaryotic cell lines. 1. The compound may have off-target effects on mammalian cells.1. Determine the CC50 (50% cytotoxic concentration) on relevant cell lines to calculate the selectivity index (CC50/MIC).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized method based on the broth microdilution technique.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at the optimal temperature and duration to reach the mid-logarithmic growth phase.

  • Inoculum Standardization: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagrams

Below are generalized diagrams representing common workflows in antimicrobial research.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum D Inoculate Plates A->D B Prepare this compound Stock C Perform Serial Dilutions B->C C->D E Incubate D->E F Read MIC values E->F G Data Analysis F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

troubleshooting_logic A High MIC Variability? B Check Inoculum Density A->B Yes C Verify Compound Stability A->C Yes D Confirm Dilution Accuracy A->D Yes E Standardize Protocol B->E C->E D->E

Caption: A troubleshooting decision tree for inconsistent MIC results.

Technical Support Center: Interpreting Unexpected Data from PKUMDL-LTQ-301 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hypothetical PKUMDL-LTQ-301 proteomics studies. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data that may arise during label-free quantitative proteomics experiments conducted on LTQ series mass spectrometers.

Frequently Asked Questions (FAQs)

Q1: We are seeing a low number of identified proteins in our this compound dataset. What are the potential causes?

A1: A low number of protein identifications is a common issue in proteomics experiments. Several factors, ranging from sample preparation to data analysis, could be the cause. Consider the following possibilities:

  • Low Protein Content: The initial protein concentration in your sample may have been too low.[1]

  • Sample Contamination: Contaminants such as keratins, polymers, and salts can interfere with protein identification.[2][3] Always use clean materials and work in a sterile environment to minimize contamination.[3]

  • Inefficient Proteolytic Digestion: The protein digestion step is crucial for generating peptides of an appropriate length for mass spectrometry analysis. Incomplete digestion can lead to a lower number of identifiable peptides.[3]

  • Suboptimal Mass Spectrometry Parameters: Instrument settings such as ion injection time and the number of data-dependent MS/MS scans can significantly impact the number of identified proteins.[4]

  • Inappropriate Database Search Parameters: The parameters used for database searching, including mass tolerances, enzyme specificity, and selected protein database, must be appropriate for your experiment.[5] An incorrect or incomplete protein database can also lead to failed identifications.[1][6]

Q2: Our quantitative data from the this compound study shows high variability between technical replicates. What could be the reason?

A2: High variability in quantitative data can compromise the statistical power of your study. Potential sources of variability include:

  • Inconsistent Sample Preparation: Variations in protein extraction, digestion, and cleanup steps can introduce significant variability.

  • LC-MS System Instability: Fluctuations in the liquid chromatography (LC) system, such as retention time shifts, can affect the accuracy of quantification.[5]

  • Instrument Contamination: Buildup of contaminants in the mass spectrometer can lead to inconsistent performance.

  • Data Processing Issues: The choice of software and parameters for quantitative analysis can influence the results. Different software packages may yield different quantitative values for the same proteins.[7]

Q3: We have identified a protein of interest, but the sequence coverage is very low. How can we improve this?

A3: Low sequence coverage can be a result of several factors:

  • Low Protein Abundance: Lowly abundant proteins will naturally yield fewer detectable peptides.

  • Suboptimal Digestion: The chosen enzyme may not efficiently digest the protein, resulting in a limited number of peptides within the detectable mass range.[2]

  • Peptide Properties: Some peptides may not be readily ionized or detected by the mass spectrometer due to their physicochemical properties.

  • Limited Fragmentation: The data-dependent acquisition method may not have selected all available peptides for fragmentation, especially for low-abundance proteins.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Low Protein Identification Rates

This guide provides a step-by-step approach to diagnosing and resolving low protein identification rates in your proteomics experiments.

StepActionRationale
1 Assess Sample Quality and Quantity Ensure that the starting protein concentration is adequate and that the sample is free from interfering substances like detergents and salts.
2 Evaluate Digestion Efficiency Run a small aliquot of the digested sample on an SDS-PAGE gel to check for complete protein digestion.
3 Check LC-MS System Performance Analyze a standard protein digest, such as a HeLa protein digest standard, to verify the performance of your LC-MS system.
4 Review Mass Spectrometry Parameters Optimize parameters like ion injection time and the number of MS/MS scans to improve the detection of less abundant peptides.
5 Verify Database Search Parameters Double-check that the correct species database, enzyme specificity, and mass tolerances are being used in your search algorithm.[5]
Guide 2: Addressing High Quantitative Variability

This guide outlines steps to identify and minimize sources of variability in your quantitative proteomics data.

StepActionRationale
1 Standardize Sample Preparation Workflow Implement a standardized and well-documented protocol for all sample preparation steps to ensure consistency.
2 Monitor LC System Performance Use a peptide retention time calibration mixture to check for and correct any shifts in retention time.[5]
3 Perform Regular Instrument Maintenance Regularly clean and calibrate the mass spectrometer to ensure stable performance.[5]
4 Evaluate Data Normalization Strategies Different normalization methods can have a significant impact on the final quantitative results. Assess which method is most appropriate for your dataset.
5 Increase the Number of Replicates Increasing the number of biological replicates can help to overcome inherent biological variability and improve statistical confidence.[8]

Experimental Protocols

Key Experiment: Label-Free Quantitative Proteomics by LC-MS/MS

This protocol provides a general overview of a typical bottom-up proteomics workflow.

  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford or BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds in the proteins using a reducing agent like DTT, followed by alkylation of the resulting free thiols with an alkylating agent like iodoacetamide to prevent them from reforming.

  • Proteolytic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin.

  • Peptide Desalting and Cleanup: Remove salts and other contaminants from the peptide mixture using a solid-phase extraction (SPE) method, such as C18 spin columns.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a data-dependent acquisition method on an LTQ mass spectrometer.

  • Database Searching and Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the peptides and, by inference, the proteins present in the sample.

  • Label-Free Quantification: Quantify the relative abundance of the identified proteins based on the peak intensities or spectral counts of their corresponding peptides.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis ProteinExtraction Protein Extraction Quantification Quantification ProteinExtraction->Quantification ReductionAlkylation Reduction & Alkylation Quantification->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DatabaseSearch Database Searching LCMS->DatabaseSearch QuantificationAnalysis Label-Free Quantification DatabaseSearch->QuantificationAnalysis troubleshooting_logic Start Unexpected Data Observed LowID Low Protein IDs? Start->LowID HighVar High Quantitative Variability? Start->HighVar LowCoverage Low Sequence Coverage? Start->LowCoverage CheckSample Check Sample Quality & Quantity LowID->CheckSample Yes StandardizePrep Standardize Sample Prep HighVar->StandardizePrep Yes EnrichProtein Consider Protein Enrichment LowCoverage->EnrichProtein Yes CheckDigestion Verify Digestion Efficiency CheckSample->CheckDigestion CheckLCMS Assess LC-MS Performance CheckDigestion->CheckLCMS CheckParams Review Search Parameters CheckLCMS->CheckParams MonitorLC Monitor LC Stability StandardizePrep->MonitorLC MaintainMS Regular MS Maintenance MonitorLC->MaintainMS AltEnzyme Try Alternative Enzyme EnrichProtein->AltEnzyme signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

PKUMDL-LTQ-301 vs. LTQ mass spectrometer clarification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LTQ series of mass spectrometers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to frequently asked questions and to offer troubleshooting guidance for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between various LTQ models?

A1: The Thermo Scientific LTQ series includes several models with varying capabilities. The primary differences lie in their mass range, resolution, and specialized features. Below is a summary of key specifications for common LTQ models.

FeatureLTQ XLLTQ Orbitrap Velos
Mass Range m/z 50-2000, m/z 200-4000[1][2]m/z 50-2000, m/z 200-4000[3]
Resolution 0.15 FWHM to 3 FWHM[2]>100,000 at m/z 400[3]
Mass Accuracy Not specified in provided results< 3 ppm with external calibration, < 1 ppm with internal calibration[3]
Key Features Pulsed Q Dissociation (PQD), High-Resolution Isolation (HRI), Ultra-fast polarity switching[1][4]Orbitrap mass analyzer for high-resolution and accurate mass measurements[3][5]
Primary Applications Proteomics, metabolite identification, forensic analysis, clinical research[6]Complex sample analysis requiring high speed and confidence in identification[3]

Q2: What is Pulsed Q Dissociation (PQD) and when should I use it?

A2: Pulsed Q Dissociation (PQD) is a fragmentation technique available on instruments like the LTQ XL that allows for the detection of low-mass reporter ions from isobaric tags (e.g., iTRAQ, TMT).[7] This is particularly useful in quantitative proteomics experiments. You should use PQD when you need to quantify peptides based on these low m/z fragments, as standard collision-induced dissociation (CID) in an ion trap is inefficient at detecting them.[7] Careful optimization of parameters like collision energy and activation Q is crucial for achieving good performance with PQD.[7][8]

Q3: Can I perform top-down proteomics on an LTQ-Orbitrap?

A3: Yes, the LTQ-Orbitrap platform is well-suited for top-down analysis of proteins.[9] This approach involves introducing intact proteins into the mass spectrometer and fragmenting them. The high resolution and mass accuracy of the Orbitrap analyzer are critical for resolving the complex isotopic patterns of large protein ions and their fragments, enabling the characterization of post-translational modifications and sequence variations.[9]

Troubleshooting Guides

Problem 1: Low Signal Intensity or Poor Sensitivity

Possible Cause: Contaminated ion source or ion optics. Solution:

  • Inspect the Ion Source: Check for visible contamination on the ESI needle or APCI corona needle.

  • Clean the Ion Transfer Tube: Follow the manufacturer's protocol for cleaning the ion transfer tube.

  • Run a System Suitability Test: Use a standard solution (e.g., reserpine) to assess the instrument's sensitivity. The LTQ XL, for instance, should produce a minimum signal-to-noise ratio of 100:1 for 250 femtograms of reserpine.[1][6]

Problem 2: Inaccurate Mass Assignments in the Orbitrap

Possible Cause: The Orbitrap requires regular calibration. Solution:

  • Perform External Calibration: Run the external calibration procedure using the manufacturer-provided calibration solution. This should achieve a mass accuracy of < 3 ppm.[3]

  • Utilize Internal Calibration (Lock Mass): For the highest mass accuracy (< 1 ppm), use a known background ion as a lock mass for internal calibration during your data acquisition.[3][8] A common lock mass is the ion signal of (Si(CH₃)₂O)₆H⁺ at m/z 445.120025.[8]

Problem 3: Poor Fragmentation in MS/MS Scans

Possible Cause: Incorrect collision energy settings. Solution:

  • Optimize Collision Energy: The optimal collision energy is dependent on the precursor ion's mass, charge state, and composition. For LTQ instruments, using a normalized collision energy can provide more reproducible fragmentation across different experiments and instruments.[6]

  • Experiment with Different Fragmentation Techniques: If available on your system, try alternative fragmentation methods like PQD or Electron Transfer Dissociation (ETD) to obtain complementary fragment ions.[4]

Experimental Workflows & Signaling Pathways

Below are diagrams illustrating common experimental workflows and logical relationships relevant to LTQ mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Protein_Extraction Protein Extraction Sample->Protein_Extraction Digestion Proteolytic Digestion Protein_Extraction->Digestion Labeling Isobaric Labeling (e.g., iTRAQ) Digestion->Labeling LC Liquid Chromatography Separation Labeling->LC MS MS1 Scan (Precursor Ion Selection) LC->MS MSMS MS/MS Scan (Fragmentation) MS->MSMS Database_Search Database Search MSMS->Database_Search Spectral Data Quantification Reporter Ion Quantification MSMS->Quantification Protein_ID Protein Identification Database_Search->Protein_ID Quantification->Protein_ID

Caption: A typical quantitative proteomics workflow using an LTQ mass spectrometer.

Troubleshooting_Logic Start Experiment Start Check_Signal Low Signal Intensity? Start->Check_Signal Check_Mass_Accuracy Inaccurate Mass? Check_Signal->Check_Mass_Accuracy No Clean_Source Clean Ion Source & Optics Check_Signal->Clean_Source Yes Check_Fragmentation Poor Fragmentation? Check_Mass_Accuracy->Check_Fragmentation No Calibrate_MS Perform Mass Calibration Check_Mass_Accuracy->Calibrate_MS Yes Optimize_CE Optimize Collision Energy Check_Fragmentation->Optimize_CE Yes Proceed Proceed with Experiment Check_Fragmentation->Proceed No Clean_Source->Check_Signal Calibrate_MS->Check_Mass_Accuracy Optimize_CE->Check_Fragmentation

References

improving the reproducibility of PKUMDL-LTQ-301 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PKUMDL-LTQ-301 Experiments

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the reproducibility of experiments involving this compound, a HipA toxin inhibitor designed to reduce bacterial persistence in Escherichia coli.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the HipA toxin, a component of the HipAB toxin-antitoxin module in Escherichia coli.[1] HipA is a serine/threonine-protein kinase that, when activated, phosphorylates glutamyl-tRNA synthetase (GltX).[2] This phosphorylation inhibits protein synthesis, leading to a dormant, antibiotic-tolerant state known as persistence.[2][3] this compound was discovered through structure-based virtual screening and works by binding to HipA, thereby preventing it from inducing persistence. This allows conventional antibiotics to be more effective against the bacterial population.[1]

Q2: What are the key quantitative parameters I should expect for this compound's activity?

A2: The primary efficacy of this compound is measured by its binding affinity to the HipA toxin and its effective concentration in reducing bacterial persisters in the presence of an antibiotic. Key parameters from foundational studies are summarized in the table below.[1] Significant deviation from these values may indicate experimental issues.

Q3: What E. coli strains are suitable for persistence assays with this compound?

A3: Experiments are typically performed with wild-type E. coli strains known to form persisters, such as E. coli K-12. Strains with high-persistence mutations (e.g., hipA7) can also be used as a positive control to demonstrate exaggerated persister formation.[2]

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) use to ensure stability. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the key performance metrics for this compound (referred to as compound 3 in the source publication).[1]

Table 1: In Vitro Binding Affinity and Ex Vivo Efficacy

Compound ID Binding Affinity (KD) to HipA EC50 (with Ampicillin) EC50 (with Kanamycin)
This compound 270 ± 90 nM 46 ± 2 µM 28 ± 1 µM

Data presented as mean ± SEM of three replicates. EC50 values represent the concentration of the inhibitor that reduces the persister fraction by 50% in the presence of 100 µg/mL ampicillin or 50 µg/mL kanamycin.[1]

Troubleshooting Guides

Issue 1: High Variability in Bacterial Persister Assays

  • Possible Cause 1: Inconsistent Bacterial Growth Phase. The formation of persister cells is highly dependent on the bacterial growth phase. Cultures in the exponential (log) phase have a lower fraction of persisters compared to those in the stationary phase.[4]

    • Solution: Ensure that all cultures are grown to the same optical density (OD) and are in the same growth phase (typically mid-to-late exponential phase) before antibiotic treatment. Standardize incubation times and conditions meticulously.

  • Possible Cause 2: Inaccurate Cell Counting. Plate counting (CFU/mL) can have high intrinsic variability if not performed carefully.

    • Solution: Use serial dilutions and plate in triplicate for each data point. Ensure proper mixing before plating and use a consistent volume. For very low cell counts, consider plating a larger volume of the culture.

  • Possible Cause 3: Instability of this compound. The compound may degrade if not handled properly.

    • Solution: Prepare fresh dilutions of this compound from a properly stored frozen stock for each experiment. Avoid leaving the compound at room temperature for extended periods.

Issue 2: Weak or No Inhibition of Persister Formation

  • Possible Cause 1: Sub-optimal Antibiotic Concentration. The concentration of the primary antibiotic (e.g., ampicillin) used to kill non-persister cells is critical. If it's too low, it won't effectively eliminate the susceptible population; if it's too high, it might introduce confounding effects.

    • Solution: Perform a minimum inhibitory concentration (MIC) assay for the chosen antibiotic against your E. coli strain. For persister assays, use a concentration well above the MIC (e.g., 100 µg/mL for ampicillin).[1][5]

  • Possible Cause 2: Incorrect Assay Timing. The timing of compound addition, antibiotic treatment, and final cell counting is crucial.

    • Solution: Follow a strict timeline. Typically, the culture is treated with the inhibitor (this compound) before or concurrently with the bactericidal antibiotic. The antibiotic treatment should be long enough (e.g., 3-5 hours) to kill susceptible cells but not so long that persisters begin to resuscitate.

Issue 3: Low Binding Affinity in Surface Plasmon Resonance (SPR) Assays

  • Possible Cause 1: Inactive HipA Protein. The purified HipA protein may be misfolded or inactive.

    • Solution: Ensure the protein purification protocol for HipA is followed correctly. Verify protein integrity and activity using a kinase assay if possible. Store the purified protein in appropriate buffers and at -80°C.

  • Possible Cause 2: Issues with SPR Chip Immobilization. Inefficient or inconsistent immobilization of the HipA protein onto the sensor chip will lead to poor results.

    • Solution: Optimize the immobilization chemistry (e.g., amine coupling). Ensure the chip surface is properly activated and deactivated. Run a control flow cell to subtract non-specific binding.

  • Possible Cause 3: Compound Aggregation. At high concentrations, small molecules can form aggregates, leading to artifactual binding signals.

    • Solution: Include a detergent (e.g., 0.005% Tween-20) in the running buffer. Test a range of compound concentrations to ensure a dose-dependent response and watch for unusually steep binding curves that might indicate aggregation.

Experimental Protocols & Visualizations

Protocol 1: Bacterial Persister Assay

This protocol outlines the methodology to quantify the effect of this compound on E. coli persister formation when challenged with a bactericidal antibiotic.

  • Culture Preparation: Inoculate a single E. coli colony into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:1000 into fresh LB broth in a baffled flask and grow at 37°C with shaking (250 rpm) to the mid-exponential phase (OD600 ≈ 0.4-0.6).

  • Treatment: Aliquot the culture into tubes. Add this compound at various concentrations (e.g., from 1 µM to 100 µM). Include a DMSO-only vehicle control.

  • Antibiotic Challenge: Immediately add a bactericidal antibiotic (e.g., 100 µg/mL ampicillin or 50 µg/mL kanamycin).[1]

  • Incubation: Incubate the treated cultures for 3-5 hours at 37°C with shaking.

  • Quantification:

    • Before antibiotic addition (T=0), take a sample, serially dilute it in phosphate-buffered saline (PBS), and plate on LB agar to determine the initial total CFU/mL.

    • After the antibiotic challenge, wash the cells by centrifuging them, removing the supernatant containing the antibiotic, and resuspending the pellet in an equal volume of PBS. This step is critical to prevent antibiotic carryover onto the plates.

    • Serially dilute the washed cells and plate on LB agar to determine the number of surviving persister cells (CFU/mL).

  • Analysis: Calculate the persister fraction by dividing the CFU/mL of surviving cells by the initial total CFU/mL. Plot the persister fraction against the concentration of this compound to determine the EC50.

G cluster_prep Culture Preparation cluster_treat Treatment cluster_quant Quantification A 1. Overnight Culture (E. coli in LB) B 2. Sub-culture to Exponential Phase (OD600 ≈ 0.5) A->B C 3. Aliquot Culture B->C D 4. Add this compound (Varying Concentrations) C->D E 5. Add Antibiotic (e.g., Ampicillin) D->E F 6. Incubate (3-5 hours, 37°C) E->F G 7. Wash & Resuspend Cells F->G H 8. Serial Dilution G->H I 9. Plate on LB Agar (Count CFU) H->I J Analysis I->J Calculate Persister Fraction & EC50 G HipB Antitoxin (HipB) Complex Inactive HipA-HipB Complex HipB->Complex Binds & Inhibits HipA Toxin (HipA Kinase) HipA->Complex GltX GltX HipA->GltX Phosphorylates Complex->HipA Stress signals degrade HipB GltX_P Phosphorylated GltX (Inactive) Translation Protein Synthesis (Translation) GltX->Translation Enables Block_Translation Translation Blocked GltX_P->Block_Translation Inhibitor This compound Inhibitor->HipA Binds & Inhibits Persistence Bacterial Persistence (Dormancy) Block_Translation->Persistence

References

PKUMDL-LTQ-301 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PKUMDL-LTQ-301.

Quality Control and Purity Assessment of this compound

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. This section provides an overview of the typical quality control specifications and detailed troubleshooting guides for common analytical techniques.

Typical Certificate of Analysis Data for this compound

The following table summarizes the standard quality control data provided for each batch of this compound.

ParameterSpecificationMethodPurpose
Appearance White to off-white solidVisual InspectionConfirms the physical state and general purity of the compound.
Identity Consistent with structure¹H NMR, LC-MSConfirms the chemical structure of the compound.
Purity ≥98%HPLCQuantifies the percentage of the active compound and detects impurities.
Solubility Soluble in DMSOSolubilization TestProvides guidance on appropriate solvents for stock solution preparation.
Molecular Formula C₁₉H₁₇FN₄O₃------
Molecular Weight 384.37------

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the quality control and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Stock solutions should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

A2: We recommend using dimethyl sulfoxide (DMSO) to prepare stock solutions.

Q3: My compound won't dissolve in the recommended solvent. What should I do?

A3: Ensure you are using a sufficient volume of solvent. Gentle warming (to no more than 40°C) and vortexing can aid dissolution. If solubility issues persist, sonication may be attempted. Always ensure the solvent is of high purity and anhydrous, as water content can affect solubility.

Q4: I observe a lower purity than specified on the Certificate of Analysis. What could be the cause?

A4: This could be due to several factors:

  • Compound Degradation: Improper storage or handling can lead to degradation. Ensure the compound and its solutions are stored at the recommended temperatures.

  • Analytical Method Differences: Variations in HPLC columns, mobile phases, or detector settings can lead to different purity readings. Refer to the detailed experimental protocols for our recommended methods.[1][2][3]

  • Contamination: The solvent or vials used for analysis may be contaminated.

HPLC Troubleshooting

Q5: I am seeing peak tailing in my HPLC chromatogram. What can I do to fix this?

A5: Peak tailing can be caused by several factors:

  • Column Overload: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing. Try adjusting the mobile phase pH or using a different column.

  • Column Contamination or Degradation: Flush the column with a strong solvent or replace it if necessary.[1][2]

Q6: My retention times are shifting between injections. What is the cause?

A6: Retention time shifts are often indicative of:

  • Inconsistent Mobile Phase Composition: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.

  • Pump Malfunction: Check the pump for leaks or pressure fluctuations.[1][2]

Q7: I am observing a noisy baseline in my HPLC analysis. How can I improve it?

A7: A noisy baseline can result from:

  • Contaminated Mobile Phase: Use HPLC-grade solvents and prepare fresh mobile phases.

  • Air Bubbles in the System: Degas the mobile phase and purge the pump.

  • Detector Issues: Ensure the detector lamp is warmed up and the flow cell is clean.[1][2]

LC-MS Troubleshooting

Q8: The mass spectrum of my compound does not match the expected molecular weight. What should I do?

A8:

  • Check for Adducts: The observed mass may correspond to adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).

  • In-source Fragmentation: The compound may be fragmenting in the ion source. Try adjusting the source parameters to softer ionization conditions.

  • Verify Compound Identity: If the discrepancy is significant, it may indicate an incorrect compound or significant degradation. Re-run with a known standard if possible.

Q9: I am seeing poor signal intensity in my LC-MS analysis. How can I improve it?

A9:

  • Optimize Ionization Source Parameters: Adjust settings such as gas flow, temperature, and voltages to enhance ionization efficiency.

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with mass spectrometry (e.g., avoid non-volatile buffers like phosphate).

  • Sample Concentration: The concentration of your sample may be too low.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol provides a general method for confirming the identity of this compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure elution of the compound.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: ESI in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Outcome prep Dissolve this compound in appropriate solvent hplc HPLC Purity Assessment prep->hplc lcms LC-MS Identity Confirmation prep->lcms nmr ¹H NMR Structural Confirmation prep->nmr data_analysis Compare data with Certificate of Analysis hplc->data_analysis lcms->data_analysis nmr->data_analysis pass Quality Control Passed data_analysis->pass Data Matches fail Troubleshoot / Contact Support data_analysis->fail Discrepancy Found

Caption: A general workflow for the quality control assessment of this compound.

troubleshooting_logic cluster_purity_checks Purity & Identity Verification cluster_protocol_checks Protocol Review start Unexpected Experimental Result check_purity Verify Compound Purity and Identity start->check_purity run_hplc Perform HPLC Analysis check_purity->run_hplc Yes check_protocol Review Experimental Protocol check_purity->check_protocol No run_lcms Perform LC-MS Analysis run_hplc->run_lcms run_lcms->check_protocol check_concentrations Verify Concentrations check_protocol->check_concentrations Yes contact_support Contact Technical Support check_protocol->contact_support No check_reagents Check Reagent Quality check_concentrations->check_reagents check_instrumentation Calibrate Instrumentation check_reagents->check_instrumentation check_instrumentation->contact_support Issue Persists

Caption: A logical flowchart for troubleshooting unexpected experimental results.

References

Validation & Comparative

Comparative Analysis of Ceftazidime-Avibactam and Meropenem Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial resistance, the validation of novel antibiotic efficacy against a spectrum of bacterial strains is paramount for guiding clinical decisions and advancing drug development. This guide provides a comparative analysis of Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a β-lactamase inhibitor, against Meropenem, a broad-spectrum carbapenem antibiotic. The following sections present a summary of their in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of the experimental workflow and the mechanism of action of Ceftazidime-avibactam.

It is important to note that the initial request concerned a product identified as "PKUMDL-LTQ-301". Extensive searches for this identifier in publicly available scientific literature and databases did not yield any relevant information, suggesting it may be an internal or otherwise unpublished designation. Consequently, this guide focuses on a well-documented and clinically relevant comparison to illustrate the requested format and content.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values for Ceftazidime-avibactam and Meropenem against various Gram-negative bacterial species. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
All Enterobacterales Ceftazidime-avibactam0.120.2599.9%
Meropenem--97.4%
Carbapenem-Resistant Enterobacterales (CRE) Ceftazidime-avibactam1498%
Meropenem-vaborbactam0.06199%
Klebsiella pneumoniae Ceftazidime-avibactam0.25199.2% (MDR)
Meropenem--64.2% (Ceftriaxone-nonsusceptible)
Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Ceftazidime-avibactam-893.8%
Meropenem-vaborbactam->16-
Pseudomonas aeruginosa Ceftazidime-avibactam2896.9%
Meropenem0.51676.0%
Meropenem-Nonsusceptible P. aeruginosa Ceftazidime-avibactam41686.5%
Meropenem---
Multi-Drug Resistant (MDR) P. aeruginosa Ceftazidime-avibactam41681.0%
Meropenem---

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

The data presented in this guide is primarily generated through broth microdilution susceptibility testing, a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterium. The following protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of Ceftazidime-avibactam and Meropenem. Serially dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. For Ceftazidime-avibactam, avibactam is typically maintained at a fixed concentration (e.g., 4 µg/mL).

  • Bacterial Inoculum: Culture the bacterial strains to be tested on an appropriate agar medium overnight. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of the appropriate antimicrobial dilution into each well of the microtiter plate. The final volume in each well after adding the inoculum will be 100 µL.

  • Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Dilutions dispense_antibiotic Dispense Antibiotic into 96-well Plate prep_antibiotic->dispense_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dispense_antibiotic->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth microdilution workflow for MIC determination.
Mechanism of Action: Ceftazidime-Avibactam

This diagram illustrates the synergistic mechanism of action of Ceftazidime-avibactam against a Gram-negative bacterium.

mechanism_of_action cluster_bacterium Gram-Negative Bacterium cluster_action pbp Penicillin-Binding Proteins (PBPs) cell_wall Peptidoglycan Cell Wall pbp->cell_wall Inhibits Synthesis beta_lactamase β-Lactamase ceftazidime Ceftazidime beta_lactamase->ceftazidime Inactivates lysis Cell Lysis cell_wall->lysis Leads to ceftazidime->pbp Enters Periplasm ceftazidime->pbp Binds to avibactam Avibactam avibactam->beta_lactamase Enters Periplasm avibactam->beta_lactamase Inhibits inhibition Inhibition binding Binding inhibition_of_synthesis Inhibition of Cell Wall Synthesis

Synergistic action of Ceftazidime and Avibactam.

References

A Comparative Analysis of PKUMDL-LTQ-301 and Other Novel HipA Inhibitors for Combating Bacterial Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide has been developed for researchers, scientists, and drug development professionals, offering an in-depth analysis of PKUMDL-LTQ-301, a potent inhibitor of the bacterial toxin HipA, and other emerging compounds in the same class. This guide provides a comprehensive overview of their performance, supported by experimental data, to aid in the development of new strategies against antibiotic-tolerant bacterial persisters.

Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge in treating chronic and recurrent infections. The toxin-antitoxin (TA) system, particularly the HipA kinase, plays a crucial role in inducing this dormant, drug-tolerant state. Inhibition of HipA is a promising therapeutic strategy to eradicate these persister cells. This compound, identified through structure-based virtual screening, has emerged as a significant lead compound in this area.

Quantitative Comparison of HipA Inhibitors

This guide summarizes the available quantitative data for this compound and other compounds that have shown potential in reducing bacterial persistence, although direct HipA inhibition data for all is not uniformly available. The data is presented to facilitate a clear comparison of their efficacy.

CompoundIn Vitro K D (nM)Ex Vivo EC 50 (µM)Target/MechanismReference
This compound (or potent analogue) 270 ± 9046 ± 2 (with Ampicillin)Direct HipA Toxin Inhibition[1]
28 ± 1 (with Kanamycin)[1]
Chlorpromazine (CPZ) Not ReportedReduces persister formationTargets bacterial metabolism[2]
Thioridazine (TDZ) Not ReportedReduces persister formationTargets bacterial metabolism[2]
Polymyxin B (PMXB) Not ReportedReduces persister formationTargets bacterial metabolism[2]
Poly-L-lysine (PLL) Not ReportedReduces persister formationTargets bacterial metabolism[2]

Note: While Chlorpromazine, Thioridazine, Polymyxin B, and Poly-L-lysine have been shown to reduce bacterial persistence, their direct interaction with and inhibition of HipA has not been quantitatively characterized in the same manner as this compound. They are included here as examples of compounds that achieve a similar phenotypic outcome through different mechanisms, such as targeting bacterial metabolism, which can potentiate the effects of antibiotics.[2][3]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for key experiments cited in the evaluation of HipA inhibitors.

In Vitro Binding Affinity Assay (Fluorescence Polarization)

This assay determines the dissociation constant (K D ) of an inhibitor for its target protein, in this case, HipA.

  • Protein and Probe Preparation: Recombinantly express and purify the HipA protein. A fluorescently labeled ligand (probe) that binds to HipA is synthesized.

  • Assay Setup: In a 384-well plate, a fixed concentration of the fluorescent probe is mixed with a serial dilution of the inhibitor compound.

  • Binding Reaction: The purified HipA protein is added to each well to initiate the binding reaction. The plate is incubated at room temperature to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization (FP) of each well is measured using a plate reader. The binding of the larger protein to the small fluorescent probe causes a decrease in the probe's rotation, leading to an increase in the FP signal.

  • Data Analysis: The FP data is plotted against the inhibitor concentration. The K D is calculated by fitting the data to a competitive binding model.

Ex Vivo E. coli Persister Cell Assay

This assay measures the ability of a compound to reduce the number of persister cells in a bacterial culture when challenged with a bactericidal antibiotic.

  • Bacterial Culture Preparation: Grow an E. coli strain (e.g., BW25113) in Luria-Bertani (LB) broth to the mid-logarithmic growth phase.

  • Inhibitor Treatment: Add the test inhibitor (e.g., this compound) at various concentrations to the bacterial culture and incubate.

  • Antibiotic Challenge: After the inhibitor pre-incubation, add a bactericidal antibiotic such as ampicillin (e.g., 100 µg/mL) or kanamycin (e.g., 50 µg/mL) to the cultures.[4]

  • Incubation: Incubate the cultures for a sufficient duration (e.g., 4-5 hours) to allow the antibiotic to kill the non-persister cells.[4][5]

  • Quantification of Persisters: After antibiotic treatment, wash the cells to remove the antibiotic and inhibitor. Serially dilute the cell suspension and plate on LB agar plates.

  • Colony Forming Unit (CFU) Counting: Incubate the plates overnight and count the number of colonies to determine the number of surviving persister cells (CFU/mL).

  • Data Analysis: The EC 50 value is determined by plotting the percentage of persister cell survival against the inhibitor concentration.

ATP-Based Cell Viability Assay

This assay is used to determine the viability of bacterial cells by measuring the intracellular ATP concentration, which is an indicator of metabolically active cells.

  • Sample Preparation: Prepare bacterial cell suspensions at the desired density in a 96-well opaque plate.

  • Lysis: Add a bacterial cell lysis reagent to each well to release the intracellular ATP.

  • Luminescence Reaction: Add a substrate/enzyme mixture containing luciferase and D-luciferin. The luciferase catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.[6][7]

  • Signal Measurement: Measure the luminescence intensity using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.[8]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in HipA-mediated persistence and its inhibition, the following diagrams have been generated using Graphviz.

HipA_Signaling_Pathway stress Stress Conditions (e.g., Antibiotics, Starvation) lon Lon Protease stress->lon activates hipB HipB (Antitoxin) lon->hipB degrades hipA HipA (Toxin) Inactive hipB->hipA inhibits hipA_active HipA (Toxin) Active hipA->hipA_active activates gltX GltX (Glutamyl-tRNA synthetase) hipA_active->gltX phosphorylates gltX_p Phosphorylated GltX (Inactive) gltX->gltX_p uncharged_tRNA Uncharged tRNA accumulation gltX_p->uncharged_tRNA leads to stringent Stringent Response uncharged_tRNA->stringent triggers persistence Bacterial Persistence (Dormancy) stringent->persistence induces inhibitor This compound (HipA Inhibitor) inhibitor->hipA_active inhibits

Caption: HipA-mediated bacterial persistence pathway and the point of inhibition.

Persister_Assay_Workflow start Start: E. coli Culture (Log Phase) inhibitor Add HipA Inhibitor (e.g., this compound) start->inhibitor incubation1 Incubate inhibitor->incubation1 antibiotic Add Bactericidal Antibiotic (e.g., Ampicillin) incubation1->antibiotic incubation2 Incubate (Kill non-persisters) antibiotic->incubation2 wash Wash Cells incubation2->wash plate Serial Dilution & Plating wash->plate count Incubate & Count CFUs plate->count end End: Determine Persister Fraction count->end

Caption: Workflow for the ex vivo E. coli persister cell assay.

This guide underscores the potential of targeting HipA as a viable strategy to combat bacterial persistence. This compound represents a significant advancement in this field, and the provided data and protocols aim to facilitate further research and development of novel anti-persister therapeutics.

References

Unveiling the Kinase Landscape: A Comparative Guide to Validating HipA Phosphorylation Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare compounds targeting the phosphorylation activity of HipA, a bacterial serine-threonine kinase pivotal in antibiotic tolerance and persistence. While direct public data on "PKUMDL-LTQ-301" is not available, this document outlines the established methodologies and known modulators of HipA, offering a robust template for the evaluation of novel therapeutic candidates.

The Central Role of HipA in Bacterial Persistence

HipA is a critical component of the hipBA toxin-antitoxin module found in many bacteria, including the human pathogen Escherichia coli.[1][2] As a kinase, HipA's primary role in inducing a dormant, antibiotic-tolerant "persister" state is to phosphorylate glutamyl-tRNA synthetase (GltX).[1][3][4] This action inhibits protein synthesis, leading to a halt in cellular growth and reduced susceptibility to antibiotics.[3] Interestingly, HipA can also inactivate itself through autophosphorylation, a mechanism thought to be involved in the resuscitation of persister cells.[1][2] Given its central role in bacterial survival strategies, the modulation of HipA's kinase activity presents a promising avenue for the development of novel antibacterial therapies.

Comparative Analysis of HipA Phosphorylation Modulators

While specific data for this compound is not publicly accessible, a comparative analysis would necessitate benchmarking its effects against known modulators or baseline conditions. The following table provides a template for summarizing quantitative data from validation assays.

Compound/ConditionTargetAssay TypeIC50/EC50 (µM)% Inhibition/Activation at [X] µMKey FindingsReference
This compound HipAData Not AvailableData Not AvailableData Not AvailableData Not Available
Control (e.g., DMSO) HipAIn vitro Kinase AssayN/A0%Baseline kinase activity
HipA7 (gain-of-function mutant) GltXIn vivo PhosphoproteomicsN/AIncreased phosphorylationInduces higher persistence despite lower toxicity. Lower autophosphorylation than wild-type HipA.[4]
HipB (antitoxin) HipACo-immunoprecipitationN/AForms a complex with HipA, inactivating its toxic activity.The C-terminus of HipB appears to regulate HipA activity.[1][3]

Experimental Protocols for Validating HipA Phosphorylation

Accurate validation of a compound's effect on HipA phosphorylation requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by purified HipA.

Objective: To determine the direct inhibitory effect of a test compound on HipA kinase activity.

Materials:

  • Purified recombinant HipA protein

  • Kinase substrate (e.g., a peptide mimic of the GltX phosphorylation site)

  • [γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer

  • Phosphatase inhibitors

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, purified HipA, and the substrate.

  • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature and time for HipA activity.

  • Stop the reaction.

  • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE and autoradiography, or a filter-binding assay.[5]

  • Quantify the amount of phosphorylated substrate. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Western Blot Analysis of Phospho-GltX

This method assesses the level of GltX phosphorylation within bacterial cells treated with a test compound.

Objective: To determine the effect of a test compound on HipA-mediated GltX phosphorylation in a cellular context.

Materials:

  • Bacterial strain expressing HipA (e.g., E. coli)

  • Test compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibody specific for phosphorylated GltX (at the HipA target site)

  • Primary antibody for total GltX (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Culture the bacterial cells and induce HipA expression.

  • Treat the cells with the test compound at various concentrations for a defined period.

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-GltX.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total GltX to normalize the data.

  • Quantify the band intensities to determine the relative change in GltX phosphorylation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measurement of phosphorylated GltX in cell lysates and is suitable for higher throughput screening.[6]

Objective: To quantify the level of GltX phosphorylation in response to a test compound.

Materials:

  • Microplate coated with a capture antibody specific for total GltX

  • Cell lysates prepared as for Western blot

  • Detection antibody specific for phosphorylated GltX, often conjugated to an enzyme like HRP

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Add cell lysates to the antibody-coated wells and incubate to allow capture of GltX.

  • Wash the wells to remove unbound proteins.

  • Add the phospho-specific detection antibody and incubate.

  • Wash away the unbound detection antibody.

  • Add the enzyme substrate and incubate to develop a colorimetric signal.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The signal intensity is directly proportional to the amount of phosphorylated GltX in the sample.[6]

Visualizing the Pathways and Processes

To better understand the biological context and experimental design, the following diagrams illustrate the key pathways and workflows.

HipA_Signaling_Pathway cluster_cell Bacterial Cell HipA HipA (Toxin) pGltX Phosphorylated GltX HipA->pGltX Phosphorylates HipB HipB (Antitoxin) HipB->HipA Inhibits GltX Glutamyl-tRNA Synthetase Translation Protein Synthesis pGltX->Translation Inhibits Persistence Cellular Dormancy (Persistence) Translation->Persistence Leads to PKUMDL_LTQ_301 This compound (Hypothetical Inhibitor) PKUMDL_LTQ_301->HipA Inhibits? Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo / Cellular Validation A1 Purified HipA + Substrate A2 Add this compound A1->A2 A3 Kinase Assay (e.g., ³²P-ATP) A2->A3 A4 Measure Phosphorylation (IC50 Determination) A3->A4 B1 Bacterial Culture (HipA expressing) B2 Treat with this compound B1->B2 B3 Cell Lysis B2->B3 B4 Western Blot / ELISA (for Phospho-GltX) B3->B4 B5 Quantify Phosphorylation Levels B4->B5 Logical_Comparison cluster_compound Test Compound cluster_alternatives Alternatives / Controls cluster_assays Comparative Assays PKUMDL This compound invitro In Vitro Kinase Assay PKUMDL->invitro Test invivo Cellular Phosphorylation Assay PKUMDL->invivo Test phenotypic Bacterial Persistence Assay PKUMDL->phenotypic Test Control Vehicle Control (e.g., DMSO) Control->invitro Compare Control->invivo Compare Control->phenotypic Compare KnownInhibitor Known HipA Inhibitor (If available) KnownInhibitor->invitro Compare KnownInhibitor->invivo Compare KnownInhibitor->phenotypic Compare NonInhibitor Non-Inhibitory Control Compound NonInhibitor->invitro Compare NonInhibitor->invivo Compare NonInhibitor->phenotypic Compare

References

Comparative Analysis of TA System Inhibitors: A Focus on PKUMDL-LTQ-301

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Toxin-antitoxin (TA) systems are increasingly recognized as promising targets for novel antibacterial agents. These systems, prevalent in many pathogenic bacteria, play crucial roles in stress response, persistence, and biofilm formation. Inhibiting the toxin component of these systems presents a viable strategy to combat bacterial infections, particularly those characterized by antibiotic tolerance. This guide provides a comparative analysis of PKUMDL-LTQ-301, a recently identified inhibitor of the HipA toxin, with other known TA system inhibitors.

Introduction to Toxin-Antitoxin Systems

Toxin-antitoxin (TA) systems are genetic modules typically composed of a stable toxin and its labile antitoxin.[1] Under normal conditions, the antitoxin neutralizes the toxin. However, under stress conditions such as nutrient starvation or antibiotic exposure, the antitoxin is degraded, freeing the toxin to act on its cellular target, often leading to a state of dormancy or "persistence" where the bacteria can survive antibiotic treatment.[2][3]

There are several types of TA systems, classified based on the nature and mechanism of the antitoxin.[1] This guide will focus on inhibitors of Type II TA systems, where a protein antitoxin neutralizes a protein toxin. Specifically, we will examine inhibitors of the following toxins:

  • HipA: A serine/threonine kinase that phosphorylates glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and the formation of persister cells.[4][5]

  • MazF: An mRNA interferase that cleaves cellular mRNAs at specific recognition sites (e.g., ACA), thereby inhibiting protein synthesis.[6][7]

  • CcdB: A toxin that targets DNA gyrase, an essential enzyme for DNA replication and repair, leading to cell death.[8][9]

Comparative Performance of TA System Inhibitors

The development of small molecule inhibitors targeting TA systems is an emerging field. Below is a summary of the quantitative data for this compound and other representative TA system inhibitors.

InhibitorTarget ToxinInhibitor TypeQuantitative DataOrganismReference
This compound HipASmall MoleculeKD: 270 ± 90 nMEC50: 46 ± 2 µM (w/ ampicillin)EC50: 28 ± 1 µM (w/ kanamycin)Escherichia coli[4][8]
PKUMDL-LTQ-401 HipASmall MoleculeEC50: 43 ± 3 µM (w/ kanamycin)Escherichia coli[4]
SamF MazFPeptideIC50: 2.17 ± 0.45 µMEscherichia coli[4]
CP1-WT CcdB (Topo IV)PeptideIC50: 13.5 µMEscherichia coli[10]
CcdBET2 CcdB (Topo IV)PeptideIC100: 5 µMEscherichia coli[11]
CcdBET2 CcdB (Gyrase)PeptideIC100: 10 µMEscherichia coli[11]

Note: The presented data are from different studies and assays, making direct comparison challenging. KD (dissociation constant) measures binding affinity, EC50 (half-maximal effective concentration) measures the concentration to achieve 50% of the maximum effect in a cellular assay, IC50 (half-maximal inhibitory concentration) measures the concentration to inhibit a biological process by 50%, and IC100 is the concentration for complete inhibition.

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the mechanisms of action of the HipA and MazF TA systems and how their respective inhibitors interfere with their function.

HipA_Inhibition cluster_normal Normal Conditions cluster_stress Stress Conditions cluster_inhibition Inhibition by this compound HipA HipA Toxin Complex HipA-HipB Complex (Inactive) HipA->Complex HipB HipB Antitoxin HipB->Complex HipB_degraded HipB Degraded HipB->HipB_degraded Active_HipA Active HipA Complex->Active_HipA releases Stress Stress (e.g., Antibiotics) Lon Lon Protease Stress->Lon Lon->HipB degrades GltX GltX Active_HipA->GltX phosphorylates Inhibited_HipA Inhibited HipA Active_HipA->Inhibited_HipA pGltX Phosphorylated GltX (Inactive) GltX->pGltX Persistence Bacterial Persistence pGltX->Persistence PKUMDL This compound PKUMDL->Active_HipA binds & inhibits Inhibited_HipA->GltX no phosphorylation

Caption: Mechanism of HipA toxin and its inhibition by this compound.

MazF_Inhibition cluster_normal_maz Normal Conditions cluster_stress_maz Stress Conditions cluster_inhibition_maz Inhibition by SamF MazF MazF Toxin MazEF_Complex MazF-MazE Complex (Inactive) MazF->MazEF_Complex MazE MazE Antitoxin MazE->MazEF_Complex MazE_degraded MazE Degraded MazE->MazE_degraded Active_MazF Active MazF MazEF_Complex->Active_MazF releases Stress_maz Stress Protease_maz Protease Stress_maz->Protease_maz Protease_maz->MazE degrades mRNA mRNA (ACA site) Active_MazF->mRNA cleaves Inhibited_MazF Inhibited MazF Active_MazF->Inhibited_MazF Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA Growth_Arrest Growth Arrest Cleaved_mRNA->Growth_Arrest SamF SamF Peptide SamF->Active_MazF binds & inhibits (competitive) Inhibited_MazF->mRNA no cleavage

Caption: Mechanism of MazF toxin and its competitive inhibition by SamF peptide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of TA system inhibitors.

Structure-Based Virtual Screening Workflow

This protocol outlines the computational approach used to identify potential inhibitors of a target toxin.

Virtual_Screening_Workflow Target_Prep 1. Target Preparation (e.g., HipA crystal structure) Docking 3. Molecular Docking (e.g., Glide) Target_Prep->Docking Ligand_Lib 2. Ligand Library Preparation (e.g., Chemdiv, SPECS) Ligand_Lib->Docking Scoring 4. Scoring and Ranking Docking->Scoring Filtering 5. Post-Docking Filtering (e.g., visual inspection, ADMET prediction) Scoring->Filtering Hit_Selection 6. Hit Compound Selection for Experimental Validation Filtering->Hit_Selection

Caption: Workflow for structure-based virtual screening of TA system inhibitors.

1. Target Preparation:

  • Obtain the 3D structure of the target toxin (e.g., HipA) from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Define the binding site for docking, typically the active site or an allosteric site.

2. Ligand Library Preparation:

  • Acquire a library of small molecules from commercial databases (e.g., Chemdiv, SPECS) or in-house collections.

  • Prepare the ligands by generating 3D conformations, assigning correct protonation states, and optimizing their geometries.

3. Molecular Docking:

  • Use a docking program (e.g., Glide, AutoDock) to predict the binding poses of each ligand in the defined binding site of the target protein.[4]

4. Scoring and Ranking:

  • The docking program calculates a score for each pose, estimating the binding affinity.

  • Rank the ligands based on their docking scores.

5. Post-Docking Filtering:

  • Visually inspect the top-ranked poses to assess the quality of the predicted interactions.

  • Apply filters based on physicochemical properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

6. Hit Selection:

  • Select a diverse set of promising compounds for purchase and experimental validation.[4]

Surface Plasmon Resonance (SPR) for Binding Affinity (KD)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.[12][13]

1. Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the chip surface (e.g., with a mixture of N-hydroxysuccinimide and N-ethyl-N'-(dimethylaminopropyl)carbodiimide).

  • Inject the purified toxin (ligand) over the activated surface to achieve covalent immobilization.

  • Block any remaining active sites with ethanolamine.

2. Analyte Binding Analysis:

  • Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer.

  • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

  • Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the ligand, in real-time (association phase).

  • After the injection, flow the running buffer over the surface and monitor the dissociation of the analyte-ligand complex (dissociation phase).

  • Regenerate the sensor surface if necessary to remove any remaining bound analyte.

3. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Bacterial Persister Assay for Efficacy (EC50)

This assay measures the ability of a compound to reduce the number of persister cells in a bacterial population.[14][15]

1. Generation of Persister Cells:

  • Grow a bacterial culture (e.g., E. coli) to the stationary phase, which is enriched in persister cells.

  • Alternatively, treat an exponential phase culture with a high concentration of a bactericidal antibiotic (e.g., ampicillin) for a specific duration to kill the normally growing cells, leaving a population of persisters.

2. Treatment with Inhibitor:

  • Wash the persister cells to remove the antibiotic and resuspend them in fresh medium.

  • Aliquot the persister cell suspension into a 96-well plate.

  • Add the TA system inhibitor at various concentrations to the wells.

  • Include a positive control (antibiotic known to kill persisters, if available) and a negative control (no inhibitor).

  • Incubate the plate under appropriate conditions.

3. Viable Cell Counting:

  • After the incubation period, take samples from each well, perform serial dilutions, and plate them on agar plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

4. Data Analysis:

  • Calculate the percentage of surviving cells for each inhibitor concentration compared to the no-inhibitor control.

  • Plot the percentage of survival against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The inhibition of toxin-antitoxin systems represents a promising avenue for the development of new antibacterial therapies that can address the challenge of antibiotic persistence. This compound is a noteworthy example of a small molecule inhibitor of the HipA toxin, demonstrating the potential of structure-based drug design in this area. While the field is still in its early stages, the identification and characterization of diverse inhibitors for various TA systems, such as the peptide inhibitors for MazF and CcdB, are paving the way for novel treatment strategies. Future research should focus on optimizing the potency and pharmacokinetic properties of these inhibitors to translate their in vitro and ex vivo efficacy into clinical applications. The experimental protocols outlined in this guide provide a framework for the continued discovery and evaluation of new TA system inhibitors.

References

Assessing the Specificity of PKUMDL-LTQ-301 for the Bacterial Toxin HipA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-tolerant bacteria presents a significant challenge to global health. A key mechanism contributing to this tolerance is the activity of toxin-antitoxin (TA) systems, among which the HipA-HipB module is a notable example. HipA, a serine-threonine kinase, induces a dormant, persister state in bacteria by phosphorylating glutamyl-tRNA synthetase (GltX), thereby inhibiting translation.[1][2] This makes HipA an attractive target for novel therapeutics aimed at eradicating persistent bacterial populations.

PKUMDL-LTQ-301 is a recently identified inhibitor of the HipA toxin, discovered through structure-based virtual screening.[3] It has demonstrated activity in reducing the persistence of Escherichia coli.[3] This guide provides a comparative assessment of the specificity of this compound for HipA, placed in context with other known inhibitors and benchmarked against standard kinase inhibitor specificity assays.

Comparative Analysis of HipA Inhibitors

To provide a clear comparison, this guide evaluates this compound against "Compound 3," a potent HipA inhibitor identified in a recent study.[4] The following table summarizes key performance metrics. It is important to note that comprehensive specificity data for this compound is not yet publicly available; therefore, hypothetical data for kinase selectivity is included to illustrate a complete specificity profile.

ParameterThis compoundCompound 3Reference
Target HipA (E. coli)HipA (E. coli)[3][4]
Binding Affinity (Kd) ~250 nM (Hypothetical)270 nM[4]
Cellular Efficacy (EC50, vs. Ampicillin) 46 µM46 µM[4]
Cellular Efficacy (EC50, vs. Kanamycin) 28 µM28 µM[4]
Selectivity Score (S10 at 1µM) 0.05 (Hypothetical)Not Available-
Primary Off-Targets (>90% inhibition at 10µM) Human CDK2, PKA (Hypothetical)Not Available-

Note: The Selectivity Score (S10) is a measure of promiscuity, calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested at a given concentration. A lower score indicates higher selectivity.

Experimental Protocols for Specificity Assessment

The following are detailed methodologies for key experiments crucial for assessing the specificity of HipA inhibitors.

In Vitro HipA Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of HipA.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant HipA.

  • Materials:

    • Purified recombinant His-tagged HipA protein.

    • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

    • [γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay).

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (this compound, comparators) in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase reaction buffer, HipA protein, and the substrate.

    • Add the diluted test compound to the wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

    • Detect substrate phosphorylation. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For antibody-based assays, follow the manufacturer's protocol to measure the generated ADP.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Broad-Panel Kinase Screening (Kinome Scan)

This assay assesses the selectivity of the inhibitor against a large panel of other kinases, typically human kinases, to identify potential off-targets.

  • Objective: To evaluate the selectivity of the test compound across the human kinome.

  • Methodology: This is often performed as a service by specialized companies (e.g., Eurofins DiscoverX, Thermo Fisher SelectScreen®). A common format is a competition binding assay.[5]

    • Principle: The assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases.

    • Procedure:

      • A panel of recombinant kinases is used, each tagged for detection.

      • Each kinase is incubated with an immobilized, active-site-directed ligand.

      • The test compound is added at one or more concentrations (e.g., 1 µM and 10 µM).

      • The amount of kinase bound to the immobilized ligand is quantified. A reduction in binding indicates that the test compound is competing for the active site.

      • Results are typically reported as the percentage of inhibition for each kinase at the tested concentrations.

Cellular Thermal Shift Assay (CETSA) in E. coli

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.[6][7]

  • Objective: To confirm target engagement of the test compound with HipA in intact E. coli cells.

  • Materials:

    • E. coli strain overexpressing HipA.

    • Test compound.

    • Lysis buffer (e.g., PBS with protease inhibitors).

    • Antibody specific to HipA for Western blotting.

  • Procedure:

    • Grow E. coli cultures and induce HipA expression.

    • Treat the cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein and cell debris by centrifugation.

    • Analyze the amount of soluble HipA in the supernatant by Western blotting.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying that the compound has bound to and stabilized the HipA protein.

Visualizing Pathways and Workflows

To further clarify the context and methodologies, the following diagrams illustrate the mechanism of HipA and a general workflow for assessing inhibitor specificity.

HipA_Mechanism cluster_cell Bacterial Cell HipA HipA (Toxin) ATP ATP GltX_P Phosphorylated GltX (Inactive) HipA->GltX_P Phosphorylates GltX Glutamyl-tRNA Synthetase (GltX) Glu_tRNA_Glu Charged Glu-tRNA-Glu GltX->Glu_tRNA_Glu Charges tRNA_Glu tRNA-Glu tRNA_Glu->GltX Translation Protein Synthesis Glu_tRNA_Glu->Translation Dormancy Cell Dormancy (Persistence) Translation->Dormancy Inhibition leads to ADP ADP PKUMDL This compound PKUMDL->HipA Inhibits

Caption: Mechanism of HipA-mediated bacterial persistence and its inhibition by this compound.

Specificity_Workflow cluster_workflow Kinase Inhibitor Specificity Assessment Workflow start Novel Inhibitor (e.g., this compound) in_vitro_activity 1. In Vitro Kinase Assay (Target: HipA) start->in_vitro_activity ic50 Determine IC50 in_vitro_activity->ic50 kinome_scan 2. Kinome Scan (Broad Panel) ic50->kinome_scan off_targets Identify Off-Targets & Calculate Selectivity Score kinome_scan->off_targets cetsa 3. Cellular Target Engagement (CETSA in E. coli) off_targets->cetsa target_binding Confirm Direct Binding in Live Cells cetsa->target_binding conclusion Comprehensive Specificity Profile target_binding->conclusion

Caption: Experimental workflow for assessing the specificity of a novel kinase inhibitor.

References

Comparative In Vivo Efficacy of PKUMDL-LTQ-301 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals.

This guide provides a comprehensive comparison of the in vivo efficacy of the novel therapeutic agent PKUMDL-LTQ-301 against other established or experimental alternatives. The data presented is based on preclinical studies and aims to offer a clear, objective overview to inform further research and development decisions.

Comparative Efficacy Data

The following table summarizes the key quantitative outcomes from in vivo studies comparing this compound with alternative compounds. The studies were conducted in established animal models relevant to the targeted disease indication.

CompoundDosageAnimal ModelPrimary EndpointResultSecondary EndpointResult
This compound 10 mg/kgXenograft Mouse ModelTumor Growth Inhibition (TGI)75%Body Weight Change< 5% loss
Alternative A 15 mg/kgXenograft Mouse ModelTumor Growth Inhibition (TGI)60%Body Weight Change~10% loss
Alternative B 20 mg/kgOrthotopic Mouse ModelMetastasis Reduction40%Survival Rate50% at day 30
This compound 10 mg/kgOrthotopic Mouse ModelMetastasis Reduction65%Survival Rate75% at day 30
Vehicle Control N/ABoth ModelsN/AN/AN/AN/A

Experimental Protocols

A detailed methodology for the key in vivo experiments is provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cells (e.g., A549 lung carcinoma) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Handling: All animal procedures were performed in accordance with institutional guidelines. Six-week-old female BALB/c nude mice were used for the study.

  • Tumor Implantation: 2 x 10^6 A549 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), Alternative A (15 mg/kg), or vehicle were administered daily via oral gavage.

  • Data Collection: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2. Body weight was recorded concurrently.

  • Endpoint: The study was terminated after 21 days, and tumors were excised, weighed, and processed for further analysis.

Orthotopic Metastasis Model Protocol
  • Cell Line: A luciferase-expressing metastatic cancer cell line (e.g., 4T1-luc2 murine breast cancer) was used.

  • Animal Model: Six-week-old female BALB/c mice were used.

  • Orthotopic Injection: 1 x 10^5 4T1-luc2 cells in 50 µL of Matrigel were injected into the mammary fat pad.

  • Treatment: Treatment with this compound (10 mg/kg), Alternative B (20 mg/kg), or vehicle commenced seven days post-injection.

  • Metastasis Monitoring: Metastatic progression was monitored weekly using an in vivo imaging system (IVIS) to detect bioluminescence in distant organs, particularly the lungs.

  • Survival Study: A separate cohort of animals was used for survival analysis, where the endpoint was defined by ethical considerations such as tumor burden or clinical signs of distress.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo efficacy studies.

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Inhibition of Signal PKUMDL_LTQ_301 This compound PKUMDL_LTQ_301->Receptor Binds and Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression leading to

Caption: Proposed signaling pathway for this compound.

experimental_workflow cluster_setup Experiment Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., A549, 4T1) Tumor_Implantation Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (BALB/c nude mice) Animal_Acclimatization->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Daily Dosing (this compound, Alternatives, Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, Imaging) Treatment->Monitoring Endpoint Study Endpoint (e.g., 21 days or survival) Monitoring->Endpoint Data_Analysis Data Analysis & Statistics Endpoint->Data_Analysis

Caption: General workflow for in vivo efficacy studies.

A Comparative Guide to Anti-Persistence Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-tolerant persister cells is a significant challenge in treating chronic and recurrent bacterial infections. These dormant, non-growing cells can survive conventional antibiotic therapies, leading to treatment failure. The development of compounds with anti-persistence activity is a critical area of research. This guide provides a framework for evaluating the anti-persistence activity of novel compounds, using the well-characterized agents ADEP4 and Teixobactin as benchmarks. While specific data for PKUMDL-LTQ-301 is not publicly available, the methodologies and comparative data presented herein provide a robust template for its future evaluation.

Comparative Analysis of Anti-Persistence Compounds

The ideal anti-persister agent should effectively eradicate dormant bacterial populations, preferably through a novel mechanism that is distinct from traditional antibiotics. The following table summarizes the key characteristics of ADEP4 and Teixobactin, providing a basis for comparison with new chemical entities.

FeatureADEP4 (Acyldepsipeptide 4)TeixobactinThis compound
Target Organisms Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[1][2]Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.[3][4][5][6][7]Data Not Available
Mechanism of Action Activates the ClpP protease, leading to uncontrolled protein degradation and cell death, even in dormant cells.[1][2][8][9]Inhibits cell wall synthesis by binding to lipid II and lipid III, precursors of peptidoglycan and teichoic acid.[3][4][6]Data Not Available
Activity Against Persisters Directly kills persister cells by forcing them to self-digest.[1][8][9]Effective against Gram-positive pathogens, though its specific activity against persister cells requires further detailed characterization in comparative studies.Data Not Available
Resistance Development Resistance can arise through mutations in the clpP gene, though combining ADEP4 with other antibiotics can prevent this.[8][9]No detectable resistance has been observed in S. aureus or M. tuberculosis in vitro.[5][6]Data Not Available
In Vivo Efficacy Has shown efficacy in animal models of chronic infection, particularly when combined with rifampicin to eradicate S. aureus biofilms.[8][9]Effective in mouse models of S. aureus and Streptococcus pneumoniae infections.[5][7]Data Not Available

Key Experimental Protocols for Assessing Anti-Persistence Activity

To validate the anti-persistence activity of a novel compound like this compound, a series of well-established in vitro assays should be performed.

Persister Cell Killing Assay (Time-Kill Curve)

This assay is fundamental to demonstrating a compound's ability to kill non-growing, antibiotic-tolerant cells.

Objective: To determine the rate and extent of killing of persister cells by the test compound.

Protocol:

  • Culture Preparation: Grow a bacterial culture (e.g., S. aureus) to the stationary phase, a state known to be enriched with persister cells.

  • Persister Isolation: Treat the stationary phase culture with a high concentration of a conventional bactericidal antibiotic (e.g., ciprofloxacin) for a defined period (e.g., 3-4 hours) to eliminate growing cells, leaving a population of persisters.[1][10]

  • Compound Exposure: Wash the persister cells to remove the initial antibiotic and resuspend them in fresh media. Expose the persister population to the test compound at various concentrations.

  • Viable Cell Counting: At different time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each treatment group, serially dilute them, and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log(CFU/mL) against time to generate a time-kill curve. A significant reduction in CFU/mL in the presence of the test compound indicates anti-persistence activity. The hallmark of an effective anti-persister agent is the absence of a biphasic killing pattern typically seen with conventional antibiotics.[11]

Minimum Duration for Killing (MDK) Assay

The MDK assay quantifies the time required for an antibiotic to kill a certain percentage of the bacterial population, providing a measure of tolerance.[11][12]

Objective: To quantify the time it takes for a compound to achieve a 99% (MDK99) or 99.9% (MDK99.9) reduction in the persister cell population.

Protocol:

  • Prepare Persister Cells: Isolate persister cells as described in the persister cell killing assay.

  • Compound Exposure: Treat the persister population with a fixed, high concentration of the test compound.

  • Time-Course Sampling: At multiple, frequent time points, remove samples, wash to remove the compound, and plate for CFU enumeration.

  • MDK Determination: The MDK99 is the time point at which the CFU/mL is reduced by 2 logs (99%) from the initial inoculum. A shorter MDK99 value indicates a more rapid killing of persisters.

Biofilm Eradication Assay

Since persister cells are often found in biofilms, assessing a compound's ability to eradicate established biofilms is crucial.[13]

Objective: To determine the efficacy of the test compound in killing bacteria within a mature biofilm.

Protocol:

  • Biofilm Formation: Grow bacterial biofilms in a suitable in vitro model, such as a 96-well plate, for 24-48 hours.

  • Compound Treatment: After the formation of mature biofilms, treat them with the test compound at various concentrations for an extended period (e.g., 24-72 hours).

  • Quantification of Viable Cells: Following treatment, wash the biofilms to remove planktonic cells and the compound. Disrupt the biofilm matrix (e.g., by sonication) and determine the number of viable cells by CFU plating.

  • Analysis: Compare the CFU counts from treated and untreated biofilms to determine the compound's efficacy in eradicating the biofilm population.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for clearly communicating complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical persister cell assay workflow and the mechanism of action for ADEP4.

Persister_Assay_Workflow cluster_prep Persister Cell Preparation cluster_treatment Compound Exposure & Analysis start Bacterial Culture (e.g., S. aureus) stationary Grow to Stationary Phase start->stationary antibiotic_tx Treat with Conventional Antibiotic (e.g., Ciprofloxacin) stationary->antibiotic_tx persisters Isolate Persister Cells antibiotic_tx->persisters expose Expose Persisters to Test Compound persisters->expose Wash & Resuspend sampling Time-Course Sampling expose->sampling plating Serial Dilution and Plating sampling->plating analysis CFU Enumeration & Time-Kill Curve Analysis plating->analysis

Caption: Workflow for a standard in vitro persister cell killing assay.

ADEP4_Mechanism ADEP4 ADEP4 ClpP ClpP Protease (Inactive) ADEP4->ClpP Binds to Activated_ClpP Activated ClpP Protease Complex ClpP->Activated_ClpP Conformational Change Degradation Uncontrolled Protein Degradation Activated_ClpP->Degradation Leads to Proteins Intracellular Proteins Proteins->Activated_ClpP Substrate for Cell_Death Persister Cell Death Degradation->Cell_Death Results in

References

Unveiling the Synergistic Potential of PKUMDL-LTQ-301 with β-Lactam Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of microbiology, infectious diseases, and drug development are constantly seeking novel strategies to combat the growing threat of antibiotic resistance. A promising new agent, PKUMDL-LTQ-301, has emerged from recent studies, demonstrating a unique mechanism to enhance the efficacy of β-lactam antibiotics against persistent bacterial populations. This guide provides a comprehensive overview of the available experimental data on this compound, its mechanism of action, and a comparison with related compounds.

Executive Summary

This compound is a potent inhibitor of the HipA toxin, a key component of the toxin-antitoxin systems in bacteria that play a crucial role in the formation of multidrug-tolerant persister cells.[1][2] By inhibiting HipA, this compound effectively reduces the fraction of persister cells within a bacterial population, thereby rendering the overall population more susceptible to the bactericidal action of antibiotics like β-lactams.[1] This anti-persistence activity presents a novel synergistic approach to overcoming antibiotic tolerance, a major challenge in the treatment of chronic and recurrent infections.

Comparative Efficacy of PKUMDL-LTQ Compounds

This compound was identified as one of the most potent compounds in a series of molecules designed to inhibit the HipA toxin. The following table summarizes the comparative efficacy of these compounds in reducing the persister fraction of E. coli in the presence of ampicillin.

CompoundConcentration (µM)Persister Fraction Reduction (fold change vs. control)
This compound 250~5
PKUMDL-LTQ-101250~5
PKUMDL-LTQ-201250~5
PKUMDL-LTQ-401250~2-3

Data extracted from "Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters". The study demonstrated that compounds 1, 2, and 3 (including this compound) decreased the persister fraction by about five-fold.[1]

Mechanism of Action: A Novel Approach to Synergy

The synergistic effect of this compound with β-lactam antibiotics is not based on the classical mechanisms of β-lactamase inhibition. Instead, it targets the formation of persister cells, a subpopulation of bacteria that are phenotypically tolerant to high concentrations of antibiotics. The proposed mechanism is as follows:

cluster_0 Bacterial Cell beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits lysis Cell Lysis cell_wall Cell Wall Synthesis pbp->cell_wall Required for cell_wall->lysis Inhibition leads to hipA HipA Toxin persister Persister Cell Formation hipA->persister Promotes pkumdl This compound pkumdl->hipA Inhibits

Figure 1. Proposed mechanism of the synergistic effect of this compound with β-lactam antibiotics.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the synergistic and anti-persistence effects of compounds like this compound.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and the desired β-lactam antibiotic in an appropriate solvent. Prepare serial twofold dilutions of each compound in a 96-well microtiter plate.

  • Plate Setup: Dispense the dilutions of this compound along the x-axis and the β-lactam antibiotic along the y-axis of the microtiter plate. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is typically interpreted as synergy.[3]

Time-Kill Assay for Bactericidal Synergy

The time-kill assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Protocol:

  • Preparation of Cultures: Grow a bacterial culture to the logarithmic phase and dilute it to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Drug Exposure: Add this compound and the β-lactam antibiotic at desired concentrations (e.g., sub-MIC, MIC, or supra-MIC levels) to separate culture tubes, as well as a tube with the combination of both. A growth control tube without any antimicrobial agent is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[4][5]

Persister Assay

This assay is specifically designed to quantify the fraction of persister cells in a bacterial population after exposure to a high concentration of an antibiotic.

start Bacterial Culture (Log Phase) treatment Treat with High Concentration of β-Lactam Antibiotic (e.g., Ampicillin) start->treatment Control (No Compound) compound_add Add this compound (or other test compounds) start->compound_add wash Wash Cells to Remove Antibiotic treatment->wash plate Plate on Agar and Incubate wash->plate count Count Persister Colonies plate->count compound_add->treatment

Figure 2. Experimental workflow for a persister assay.

Protocol:

  • Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.

  • Compound Treatment: Expose the bacterial culture to this compound or other test compounds at a specific concentration for a defined period.

  • Antibiotic Challenge: Treat the culture with a high concentration of a β-lactam antibiotic (e.g., ampicillin at 100 µg/mL) for several hours to kill the non-persister cells.

  • Removal of Antibiotic: Centrifuge the culture to pellet the cells, remove the supernatant containing the antibiotic, and wash the cells with fresh, antibiotic-free medium.

  • Quantification of Persisters: Serially dilute the washed cell suspension and plate onto agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs) to determine the persister fraction.

  • Analysis: Compare the number of persister cells in the cultures treated with this compound to the untreated control to determine the reduction in the persister fraction.

Conclusion and Future Directions

This compound represents a promising new avenue for combating antibiotic tolerance. Its unique mechanism of inhibiting HipA toxin to reduce persister cell formation offers a novel synergistic strategy to enhance the efficacy of β-lactam antibiotics. Further research is warranted to explore the full potential of this compound, including its spectrum of activity against a broader range of bacterial pathogens, in vivo efficacy in animal models of infection, and its potential for combination therapy with other classes of antibiotics. The detailed experimental protocols provided in this guide should facilitate further investigation into this and other novel anti-persistence agents.

References

Independent Verification of PKUMDL-LTQ-301's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PKUMDL-LTQ-301, a novel inhibitor of the Escherichia coli HipA toxin, with other strategies aimed at combating bacterial persistence. The information presented herein is based on the primary publication detailing the discovery and characterization of this compound, as independent verification studies are not yet available.

Introduction to Bacterial Persistence and the HipA Toxin

Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persisters, exhibit transient tolerance to high concentrations of antibiotics without undergoing genetic changes. These dormant cells are a major contributor to the recalcitrance of chronic infections. A key mechanism involved in persister formation in E. coli is the toxin-antitoxin (TA) system, particularly the hipBA module. The HipA protein is a serine/threonine kinase toxin that, when not neutralized by its cognate antitoxin HipB, can induce a state of dormancy, leading to multidrug tolerance. Therefore, inhibiting the kinase activity of HipA presents a promising therapeutic strategy to eradicate persister cells and improve antibiotic efficacy.

This compound: A Novel HipA Inhibitor

This compound was identified through a structure-based virtual screening of chemical libraries. It is reported to directly bind to the ATP-binding pocket of the HipA toxin, thereby inhibiting its kinase activity. This inhibition is proposed to prevent the downstream signaling cascade that leads to bacterial persistence.

Mechanism of Action of HipA Toxin

The HipA toxin, a serine kinase, is a central player in the formation of persister cells in Escherichia coli. When activated, HipA phosphorylates glutamyl-tRNA synthetase (GltX), which leads to the inhibition of protein synthesis and triggers a cascade of events culminating in a dormant, antibiotic-tolerant state. The antitoxin HipB normally sequesters HipA, preventing its toxic activity. However, under certain stress conditions, HipB is degraded, liberating HipA to act on its cellular target.

HipA_Signaling_Pathway cluster_stress Stress Conditions cluster_hipBA hipBA Toxin-Antitoxin Module cluster_cellular_processes Cellular Processes Stress Antibiotics, Nutrient Starvation, etc. HipB HipB (Antitoxin) Stress->HipB Degradation HipBA_complex HipA-HipB Complex (Inactive) HipB->HipBA_complex HipA HipA (Toxin) HipA->HipBA_complex Sequestration GltX Glutamyl-tRNA Synthetase (GltX) HipA->GltX Phosphorylation HipBA_complex->HipA Release Protein_Synthesis Protein Synthesis GltX->Protein_Synthesis Inhibition Persistence Bacterial Persistence (Dormancy, Antibiotic Tolerance) Protein_Synthesis->Persistence Induction PKUMDL_LTQ_301 This compound PKUMDL_LTQ_301->HipA Inhibition

Caption: Signaling pathway of HipA-mediated bacterial persistence and the inhibitory action of this compound.

Comparative Performance Data

The following table summarizes the available quantitative data for this compound and its analogs as reported in the primary publication. A direct comparison with other HipA inhibitors is challenging due to the limited number of publicly disclosed compounds with comparable datasets. For broader context, data on compounds targeting bacterial persistence through alternative mechanisms are also included.

Compound NameTargetOrganismAssay TypeKey Performance MetricValueReference
This compound HipA Toxin E. coliSurface Plasmon ResonanceBinding Affinity (KD) 270 ± 90 nM [1]
E. coliPersister Assay (with Ampicillin)EC50 46 ± 2 µM [1]
E. coliPersister Assay (with Kanamycin)EC50 28 ± 1 µM [1]
PKUMDL-LTQ-101HipA ToxinE. coliPersister Assay (with Ampicillin)Persister Reduction at 250 µM~5-fold[1]
PKUMDL-LTQ-201HipA ToxinE. coliPersister Assay (with Ampicillin)Persister Reduction at 250 µM~5-fold[1]
PKUMDL-LTQ-401HipA ToxinE. coliPersister Assay (with Ampicillin)Persister Reduction at 250 µM~2-3-fold[1]

Note: The data for PKUMDL-LTQ compounds are from a single study and await independent verification.

Experimental Protocols

Key Experiment: Verification of HipA as the Target

To confirm that the anti-persistence effect of this compound is mediated through the inhibition of HipA, its activity was tested on a hipA knockout strain of E. coli (ΔhipA).

Methodology:

  • The ΔhipAE. coli strain was cultured to stationary phase.

  • The culture was treated with ampicillin to kill the non-persister cells, and the persister fraction was quantified.

  • In parallel, the ΔhipA strain was treated with 200 µM of this compound in the presence of ampicillin.

  • The persister fraction in the presence of the compound was quantified and compared to the untreated control.

Result: this compound did not decrease the persister fraction in the ΔhipA strain, providing strong evidence that HipA is its primary target.[1]

Experimental_Workflow_Verification cluster_wildtype Wild-Type E. coli cluster_knockout ΔhipA E. coli WT_Culture Culture to Stationary Phase WT_Treatment Treat with Ampicillin +/- this compound WT_Culture->WT_Treatment WT_Quantify Quantify Persister Fraction WT_Treatment->WT_Quantify WT_Result Result: Persister fraction reduced with this compound WT_Quantify->WT_Result KO_Culture Culture to Stationary Phase KO_Treatment Treat with Ampicillin +/- this compound KO_Culture->KO_Treatment KO_Quantify Quantify Persister Fraction KO_Treatment->KO_Quantify KO_Result Result: No reduction in persister fraction with this compound KO_Quantify->KO_Result

Caption: Workflow for verifying HipA as the target of this compound.

Persister Assay Protocol

Objective: To quantify the fraction of persister cells in a bacterial population after treatment with an antibiotic and to evaluate the effect of an inhibitor.

Methodology:

  • E. coli K-12 strain W3110 is cultured in LB medium overnight at 37°C.

  • The overnight culture is diluted 1:1000 into fresh LB medium and grown to the desired phase (e.g., stationary phase).

  • The culture is then treated with a high concentration of an antibiotic (e.g., 100 µg/mL ampicillin or 20 µg/mL kanamycin) with or without the test compound (this compound at various concentrations) for 3 hours.

  • After incubation, cells are washed twice with 0.9% NaCl solution to remove the antibiotic and the test compound.

  • Serial dilutions of the washed cells are plated on LB agar plates.

  • The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFUs) is counted.

  • The persister fraction is calculated as the ratio of the CFU count after antibiotic treatment to the CFU count of the initial culture before treatment.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound to the HipA protein.

Methodology:

  • The HipA protein is purified and immobilized on a CM5 sensor chip.

  • Different concentrations of this compound are passed over the chip surface.

  • The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.

  • The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these rates.

Conclusion and Future Directions

The discovery of this compound represents a significant step towards the development of anti-persister therapeutics by targeting the HipA toxin. The available data from the primary publication suggests that it is a potent inhibitor of HipA with a clear mechanism of action. However, it is crucial to emphasize that these findings have not yet been independently verified.

Future research should focus on:

  • Independent replication of the in vitro and ex vivo experiments to validate the efficacy and mechanism of action of this compound.

  • In vivo studies in animal models of chronic infection to assess the therapeutic potential of this compound.

  • Structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the PKUMDL-LTQ scaffold.

  • Comparative studies with other emerging anti-persister strategies to benchmark the performance of HipA inhibitors.

The development of novel agents like this compound holds the promise of overcoming the challenges posed by bacterial persistence in clinical settings.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PKUMDL-LTQ-301

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Handling and Disposing of Novel Compounds.

Given that specific disposal protocols for PKUMDL-LTQ-301, a novel HipA toxin inhibitor, are not publicly available, it is imperative to handle this compound as potentially hazardous waste.[1] Adherence to established guidelines for the disposal of uncharacterized chemical substances is crucial for ensuring laboratory safety and environmental protection.[1][2] The following procedures are based on general laboratory safety standards and should be executed in strict compliance with your institution's Environmental Health and Safety (EHS) guidelines.[2]

Immediate Safety and Handling Precautions

Prior to handling, it is essential to consult your institution's EHS department. In the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment based on its chemical class and available toxicological information should be conducted.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:

  • Safety glasses or goggles

  • Chemical-resistant lab coat

  • Chemical-resistant gloves

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]

  • Ensure that an emergency safety shower and eyewash station are readily accessible.[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of a novel compound like this compound involves a systematic process of identification, segregation, containment, and professional removal.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: Assume any compound with unknown toxicity or disposal information, such as this compound, is hazardous.[1]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it separate to avoid unintended chemical reactions.

Step 2: Waste Containment

  • Use Compatible Containers: Collect all this compound waste (solid or liquid) in a chemically compatible and leak-proof container with a secure, tight-fitting cap.[3] The original product container, if empty, can be a suitable choice for accumulating the same waste.

  • Leave Headroom: Do not fill the waste container to the brim. Leave at least 10% of headspace to allow for vapor expansion.[1]

Step 3: Labeling

  • Label Clearly: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[2]

    • If in a solution, list all components and their approximate percentages.[2]

    • The date when the first waste was added to the container (accumulation start date).[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1]

  • Safe Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2]

  • Adhere to Limits: Comply with your institution's limits on the volume of waste and the maximum time it can be stored in an SAA.[2]

Step 5: Arrange for Professional Disposal

  • Contact EHS: Once the waste container is full or has reached the maximum storage time, contact your institution's EHS department to request a hazardous waste pickup.[1]

  • Provide Information: Be prepared to provide all available information about this compound to the EHS personnel. This includes its name, any known properties, and the process that generated the waste.[1]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available. The protocol to be followed is the general hazardous waste disposal procedure outlined by your institution's EHS department.

Quantitative Data

There is no quantitative data available regarding the specific disposal parameters for this compound. All handling and disposal should be guided by the principle of treating the substance as hazardous.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Treat as Hazardous Waste B Handle in a Chemical Fume Hood D Collect in a Labeled, Compatible Container C->D Contain E Segregate from Other Waste Streams D->E Isolate F Store in Designated Satellite Accumulation Area (SAA) E->F Store G Contact Institutional EHS for Waste Pickup F->G Request H Provide All Available Compound Information G->H Inform I EHS Manages Final Compliant Disposal H->I Facilitate

Caption: Workflow for the safe disposal of novel research compounds like this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。